FGTI-2734 mesylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[2-[4-cyano-2-fluoro-N-[(3-methylimidazol-4-yl)methyl]anilino]ethyl]-N-(cyclohexylmethyl)pyridine-2-sulfonamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN6O2S.CH4O3S/c1-31-20-29-17-23(31)19-32(25-11-10-22(16-28)15-24(25)27)13-14-33(18-21-7-3-2-4-8-21)36(34,35)26-9-5-6-12-30-26;1-5(2,3)4/h5-6,9-12,15,17,20-21H,2-4,7-8,13-14,18-19H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSKDKRVCBPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN(CCN(CC2CCCCC2)S(=O)(=O)C3=CC=CC=N3)C4=C(C=C(C=C4)C#N)F.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FGTI-2734 Mesylate: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGTI-2734 mesylate is an investigational small molecule inhibitor representing a significant advancement in the pursuit of therapies for cancers driven by KRAS mutations.[1] This technical guide delineates the core mechanism of action of FGTI-2734, focusing on its dual inhibitory function, its impact on crucial cellular signaling pathways, and the experimental methodologies employed to elucidate these functions. By providing a comprehensive overview supported by quantitative data and visual representations of its molecular interactions, this document aims to equip researchers and drug development professionals with a thorough understanding of FGTI-2734's therapeutic potential.
Introduction: The Challenge of Targeting KRAS
The KRAS protein, a member of the RAS superfamily of small GTPases, is a critical regulator of cellular growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers, particularly in aggressive malignancies such as pancreatic, lung, and colorectal cancers.[1][2] For decades, direct inhibition of mutant KRAS has been a formidable challenge in oncology drug development.
A key process for KRAS function is its post-translational modification, specifically prenylation, which facilitates its localization to the cell membrane.[2] This membrane association is essential for its interaction with downstream effector proteins and the subsequent activation of oncogenic signaling cascades.[1][2] Initial therapeutic strategies focused on inhibiting farnesyltransferase (FT), an enzyme responsible for attaching a farnesyl group to the C-terminal CAAX motif of KRAS.[1] However, these farnesyltransferase inhibitors (FTIs) demonstrated limited clinical efficacy due to a resistance mechanism wherein KRAS undergoes alternative prenylation by geranylgeranyltransferase-1 (GGT-1).[1][3]
This compound: A Dual Inhibitor Approach
FGTI-2734 was designed to overcome the resistance observed with first-generation FTIs.[2] It is a RAS C-terminal mimetic that acts as a dual inhibitor of both farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[2][4] This dual inhibition is the cornerstone of its mechanism of action, preventing the alternative prenylation pathway that confers resistance to FTIs alone.[1]
Quantitative Inhibition Data
The potency of FGTI-2734 against its target enzymes has been quantified, demonstrating its efficacy as a dual inhibitor.
| Enzyme | IC50 Value |
| Farnesyltransferase (FT) | 250 nM[4] |
| Geranylgeranyltransferase-1 (GGT-1) | 520 nM[4] |
Core Mechanism of Action: Inhibition of KRAS Membrane Localization
By inhibiting both FT and GGT-1, FGTI-2734 effectively blocks the prenylation of KRAS.[3][4] This prevents its anchoring to the plasma membrane, a prerequisite for its oncogenic activity.[1][2] The inhibition of membrane localization has been demonstrated in various human cancer cell lines, including those derived from pancreatic, lung, and colon tumors.[2][5]
FGTI-2734 dual inhibition of FT and GGT-1 prevents KRAS prenylation and membrane localization.
Downstream Signaling Pathway Modulation
The sequestration of KRAS in the cytosol due to the action of FGTI-2734 leads to the suppression of key oncogenic signaling pathways.[5] Notably, FGTI-2734 has been shown to significantly affect the PI3K/AKT/mTOR pathway, a critical axis for cell growth, proliferation, and survival.[1][3][5]
Treatment with FGTI-2734 leads to a reduction in the phosphorylation of AKT and the ribosomal protein S6, indicating a dampening of this pathway's activity.[5] Specifically, P-AKT/AKT and P-S6/S6 levels were inhibited by an average of 75 ± 4% and 82 ± 15%, respectively.[5] Interestingly, the Raf/Mek/Erk pathway, another major downstream effector of RAS, is minimally affected by FGTI-2734.[5]
Furthermore, FGTI-2734 treatment has been observed to suppress cMYC levels, a proto-oncogene involved in cell cycle progression, and increase the levels of the tumor suppressor p53.[1][5] This modulation of key regulatory proteins contributes to the induction of apoptosis in mutant KRAS-dependent cancer cells.[4][5]
FGTI-2734's impact on downstream signaling pathways.
Experimental Protocols
The elucidation of FGTI-2734's mechanism of action has been supported by a variety of experimental techniques.
Assessment of RAS Membrane Association
-
Immunofluorescence: This technique is used to visualize the subcellular localization of KRAS within cancer cells. Following treatment with FGTI-2734 or a vehicle control, cells are fixed, permeabilized, and incubated with a primary antibody specific to KRAS. A fluorescently labeled secondary antibody is then used for detection, allowing for the visualization of KRAS distribution via microscopy. A shift from membrane to cytosolic localization indicates effective inhibition of prenylation.[2][5]
-
Cellular Fractionation: This biochemical method separates cellular components into different fractions (e.g., cytosolic and membrane fractions). Following treatment, cells are lysed, and the lysate is subjected to centrifugation to pellet the membrane fraction. The protein content of both the cytosolic and membrane fractions is then analyzed by Western blotting to determine the relative abundance of KRAS in each compartment.[2][5]
-
Gel Shift Assays: Unprenylated RAS proteins exhibit slower migration on SDS-PAGE gels compared to their prenylated counterparts. This difference in migration can be used to assess the prenylation status of KRAS following treatment with FGTI-2734.[5]
Evaluation of Signaling Pathway Modulation
-
Western Blotting: This is the primary method used to assess the effects of FGTI-2734 on downstream signaling proteins. Cancer cells are treated with varying concentrations of FGTI-2734, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of key signaling molecules such as AKT and S6, as well as cMYC and p53.[2][5]
In Vivo Antitumor Activity
-
Mouse Xenograft Models: To evaluate the in vivo efficacy of FGTI-2734, human cancer cells (both mutant KRAS-dependent and -independent) are implanted into immunocompromised mice. Once tumors are established, mice are treated with FGTI-2734 (e.g., 100 mg/kg/daily via intraperitoneal injection).[4] Tumor growth is monitored over time to assess the antitumor activity of the compound.[2][5] Patient-derived xenografts (PDX) are also utilized to evaluate efficacy in a more clinically relevant setting.[5]
A generalized workflow for the experimental evaluation of FGTI-2734.
Therapeutic Implications and Future Directions
The dual inhibition of FT and GGT-1 by FGTI-2734 represents a promising strategy to overcome the limitations of earlier KRAS-targeted therapies. By preventing the membrane localization of KRAS, FGTI-2734 effectively inhibits downstream oncogenic signaling, leading to apoptosis in mutant KRAS-dependent tumors.[2][5]
Recent studies have also explored the potential of FGTI-2734 in combination therapies. For instance, combining FGTI-2734 with sotorasib, a KRAS G12C inhibitor, has been shown to overcome resistance by blocking the reactivation of the ERK pathway.[6][7][8] This suggests that FGTI-2734 could play a crucial role in multi-drug regimens to combat the development of therapeutic resistance.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of FGTI-2734, both as a monotherapy and in combination with other targeted agents, for the treatment of KRAS-driven cancers.[1][2]
References
- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 8. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
FGTI-2734 Mesylate: A Dual Inhibitor of Farnesyltransferase and Geranylgeranyltransferase I for Overcoming RAS-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
FGTI-2734 mesylate is an investigational small molecule inhibitor that has emerged as a promising therapeutic agent for cancers driven by mutations in the RAS family of oncogenes. As a RAS C-terminal mimetic, FGTI-2734 uniquely targets two key enzymes responsible for the post-translational modification of RAS proteins: farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase I).[1][2][3] This dual inhibitory action prevents the membrane localization of RAS proteins, a critical step for their oncogenic signaling. This guide provides a comprehensive overview of the target, mechanism of action, and preclinical data associated with this compound.
Primary Molecular Targets
The primary molecular targets of this compound are farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase I).[1][2][3] These enzymes belong to the prenyltransferase family and are responsible for attaching farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) to the C-terminal CAAX motif of specific proteins, including the RAS family of small GTPases (KRAS, NRAS, and HRAS).
Mechanism of Action
FGTI-2734 acts as a competitive inhibitor of both FTase and GGTase I.[1][2] By mimicking the C-terminal portion of RAS proteins, it binds to the active sites of these enzymes, preventing them from catalyzing the transfer of isoprenoid lipids to their protein substrates.[1][2] The covalent attachment of these lipid groups, a process known as prenylation, is essential for anchoring RAS proteins to the inner surface of the cell membrane.[4][5]
By inhibiting both FTase and GGTase I, FGTI-2734 effectively blocks this crucial membrane localization step.[1][2][6] This is a significant advantage over earlier generations of farnesyltransferase inhibitors (FTIs), which were often circumvented by alternative prenylation of KRAS and NRAS by GGTase I. The dual inhibition by FGTI-2734 prevents this escape mechanism, leading to the accumulation of inactive, unprenylated RAS proteins in the cytosol.[3]
Quantitative Data
The potency and selectivity of FGTI-2734 have been characterized in various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | IC50 Value |
| Farnesyltransferase (FTase) | 250 nM[1][2] |
| Geranylgeranyltransferase I (GGTase I) | 520 nM[1][2] |
Table 2: Inhibition of Protein Prenylation in Cells
| Protein | Cell Line | IC50 Value |
| H-Ras | Oncogenic H-Ras-transformed NIH3T3 | 88.7 nM[2] |
| Rap1A | Oncogenic H-Ras-transformed NIH3T3 | 2,700 nM[2] |
Downstream Signaling Pathways
The inhibition of RAS membrane localization by FGTI-2734 leads to the suppression of multiple downstream oncogenic signaling pathways. Key affected pathways include:
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell growth, proliferation, and survival, is significantly downregulated upon treatment with FGTI-2734.[6][7][8]
-
cMYC Signaling: The expression of the cMYC oncogene, a critical regulator of cell cycle progression and metabolism, is also suppressed.[6][7][8]
-
ERK Reactivation: In the context of resistance to KRAS G12C inhibitors like sotorasib, FGTI-2734 has been shown to block the reactivation of the ERK pathway, a key escape mechanism for cancer cells.[4][9][10]
Furthermore, FGTI-2734 treatment leads to the upregulation of the tumor suppressor protein p53 and the induction of apoptosis (programmed cell death), as evidenced by the cleavage of caspase-3 and PARP.[1][2][6][7][8]
Figure 1: Signaling pathway affected by FGTI-2734.
Experimental Protocols
The characterization of FGTI-2734's activity involves a range of in vitro and in vivo experimental approaches.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of FGTI-2734 against FTase and GGTase I is typically determined using biochemical assays. A common method involves incubating the recombinant human enzymes with their respective isoprenoid pyrophosphate substrates (FPP for FTase, GGPP for GGTase I) and a fluorescently labeled peptide substrate. The ability of FGTI-2734 to inhibit the incorporation of the isoprenoid lipid into the peptide is measured by a decrease in the fluorescent signal. IC50 values are then calculated from dose-response curves.
Cell-Based Prenylation Assays
To assess the effect of FGTI-2734 on protein prenylation within a cellular context, Western blot analysis is employed. Cancer cell lines are treated with increasing concentrations of FGTI-2734. Cell lysates are then subjected to SDS-PAGE and immunoblotted with antibodies specific for farnesylated proteins (e.g., HDJ2) and geranylgeranylated proteins (e.g., Rap1A), as well as for RAS isoforms. Unprenylated proteins exhibit a slight upward shift in mobility on the gel compared to their prenylated counterparts, allowing for the visualization and quantification of prenylation inhibition.
In Vivo Antitumor Efficacy Studies
The antitumor activity of FGTI-2734 is evaluated in vivo using patient-derived xenograft (PDX) models. In these studies, human tumor fragments from cancer patients are implanted into immunocompromised mice. Once the tumors are established, the mice are treated with FGTI-2734 or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised for pharmacodynamic analyses, including Western blotting to assess target engagement (inhibition of prenylation and downstream signaling) and immunohistochemistry to evaluate markers of apoptosis and proliferation.
Figure 2: Experimental workflow for FGTI-2734 evaluation.
Conclusion
This compound represents a significant advancement in the targeting of RAS-driven cancers. Its dual inhibitory mechanism against both farnesyltransferase and geranylgeranyltransferase I effectively overcomes a key resistance mechanism observed with earlier FTIs. Preclinical data robustly support its ability to inhibit RAS membrane localization, suppress critical downstream oncogenic signaling pathways, and induce apoptosis, leading to potent antitumor activity in various cancer models. These findings underscore the therapeutic potential of FGTI-2734 and warrant its further development for the treatment of patients with RAS-mutated malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 5. mdpi.com [mdpi.com]
- 6. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 10. news-medical.net [news-medical.net]
FGTI-2734 Mesylate: A Dual Inhibitor of Farnesyltransferase and Geranylgeranyltransferase-I for Overcoming KRAS-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, particularly pancreatic, lung, and colorectal cancers, and have long been associated with poor prognoses and resistance to conventional therapies. The oncogenic activity of the KRAS protein is contingent upon its localization to the plasma membrane, a process facilitated by post-translational prenylation. Initial therapeutic strategies targeting farnesyltransferase (FT), a key enzyme in this process, were circumvented by a resistance mechanism involving alternative prenylation by geranylgeranyltransferase-I (GGT-1). This guide details the development and mechanism of FGTI-2734, a potent, CAAX tetrapeptide mimetic that dually inhibits both FT and GGT-1. By simultaneously blocking both prenylation pathways, FGTI-2734 effectively prevents KRAS membrane localization, leading to the inhibition of downstream oncogenic signaling, induction of apoptosis, and suppression of tumor growth in preclinical models of mutant KRAS-driven cancers.[1]
Introduction: The Challenge of Targeting Mutant KRAS
The Ras family of small GTPases, including KRAS, NRAS, and HRAS, are critical regulators of cellular signaling pathways that govern cell proliferation, differentiation, and survival.[2][3] Oncogenic mutations, most commonly in KRAS, lock the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.[4][5]
A critical step for KRAS function is its post-translational modification, specifically the covalent attachment of a lipid isoprenoid group, a process known as prenylation.[6][7] This modification, catalyzed by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), increases the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the plasma membrane where it can engage with its downstream effectors.[6][7] Early efforts to inhibit KRAS signaling focused on FTase inhibitors (FTIs). However, these agents showed limited clinical efficacy in KRAS-mutant tumors due to an alternative prenylation pathway; in the presence of FTIs, KRAS can be geranylgeranylated by GGTase-I, thus maintaining its membrane association and oncogenic activity.[1]
To overcome this resistance mechanism, FGTI-2734 was developed as a dual inhibitor of both FTase and GGTase-I.[1][8][9]
FGTI-2734: A Dual Inhibitor of Protein Prenylation
FGTI-2734 is a RAS C-terminal mimetic compound designed to competitively inhibit both FTase and GGTase-I.[8][9][10] Its dual inhibitory activity is central to its efficacy in preventing the membrane localization of KRAS and other prenylated proteins.
Quantitative Inhibitory Activity
The inhibitory potency of FGTI-2734 against both FTase and GGTase-I has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, alongside values for selective FTase and GGTase-I inhibitors for comparison.
| Compound | Target Enzyme | IC50 (nM) |
| FGTI-2734 | Farnesyltransferase (FTase) | 250 [8][9][10][11] |
| Geranylgeranyltransferase-I (GGTase-I) | 520 [8][9][10][11] | |
| FTI-2148 | Farnesyltransferase (FTase) | 1.4[1] |
| Geranylgeranyltransferase-I (GGTase-I) | 1700[1] | |
| GGTI-2418 | Geranylgeranyltransferase-I (GGTase-I) | 9.4[1] |
| Farnesyltransferase (FTase) | 58,000[1] |
Table 1: In vitro inhibitory activity of FGTI-2734 and selective inhibitors against farnesyltransferase and geranylgeranyltransferase-I.
The data clearly indicates that while FTI-2148 and GGTI-2418 are highly selective for their respective targets, FGTI-2734 exhibits potent inhibitory activity against both enzymes, with only a roughly twofold preference for FTase over GGTase-I.[1]
Mechanism of Action: Inhibition of KRAS Membrane Localization and Downstream Signaling
The primary mechanism of action of FGTI-2734 is the prevention of KRAS protein localization to the plasma membrane. By inhibiting both farnesylation and geranylgeranylation, FGTI-2734 ensures that KRAS remains in the cytosol, unable to activate its downstream signaling pathways.
Figure 1: Mechanism of action of FGTI-2734.
Effects on Downstream Signaling Pathways
In preclinical studies, FGTI-2734 has been shown to suppress key oncogenic signaling pathways that are downstream of KRAS.[1] Treatment with FGTI-2734 leads to the attenuation of AKT and mTOR signaling.[1] Furthermore, FGTI-2734 treatment has been observed to upregulate the tumor suppressor p53 and induce apoptosis in mutant KRAS-dependent cancer cells.[1]
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. fortislife.com [fortislife.com]
- 8. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crude Membrane Fractionation of Cultured Cells [protocols.io]
- 11. genetex.com [genetex.com]
Investigating FGTI-2734: A Novel Covalent Inhibitor of KRAS G12C in Non-Small Cell Lung Cancer
Disclaimer: The compound "FGTI-2734" is used as a hypothetical placeholder in this technical guide to illustrate the principles and methodologies for investigating a novel KRAS G12C inhibitor in the context of non-small cell lung cancer (NSCLC). The data and protocols presented are representative of those found in the development and characterization of similar covalent KRAS G12C inhibitors.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC). For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined allosteric binding pocket. However, the discovery of a switch-II pocket in the inactive, GDP-bound state of KRAS G12C has enabled the development of specific, covalent inhibitors that trap the protein in this inactive conformation. This guide outlines a representative preclinical investigation of a hypothetical novel KRAS G12C inhibitor, FGTI-2734, in KRAS-mutant lung cancer models.
Core Mechanism of Action
FGTI-2734 is designed as a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks KRAS G12C in its inactive, GDP-bound state. By preventing the exchange of GDP for GTP, FGTI-2734 blocks the activation of KRAS and the subsequent downstream signaling through critical effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation and survival in KRAS G12C-mutant cancer cells.
Quantitative Preclinical Data
The preclinical efficacy of FGTI-2734 was evaluated across multiple KRAS G12C-mutant and KRAS wild-type NSCLC cell lines. The key metrics for evaluation included the half-maximal inhibitory concentration (IC50) for cell viability, the inhibition of phosphorylated ERK (pERK) as a downstream biomarker, and in vivo tumor growth inhibition.
Table 1: In Vitro Cellular Activity of FGTI-2734
| Cell Line | KRAS Mutation Status | Cell Viability IC50 (nM) | pERK Inhibition IC50 (nM) |
| NCI-H358 | G12C | 8 | 5 |
| MIA PaCa-2 | G12C | 12 | 9 |
| NCI-H2122 | G12C | 15 | 11 |
| A549 | G12S | >10,000 | >10,000 |
| NCI-H1792 | Wild-Type | >10,000 | >10,000 |
Table 2: In Vivo Efficacy of FGTI-2734 in a Xenograft Model
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| NCI-H358 | Vehicle | N/A | 0 |
| NCI-H358 | FGTI-2734 | 100 mg/kg, QD | 85 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections describe the core experimental protocols used to generate the data presented above.
Cell Viability Assay
This assay determines the concentration of FGTI-2734 required to inhibit cell growth by 50%.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H358, A549) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of FGTI-2734 in culture medium. Treat the cells with concentrations ranging from 0.1 nM to 10 µM for 72 hours.
-
Viability Assessment: Add a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to vehicle-treated controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for pERK Inhibition
This protocol assesses the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated ERK.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of FGTI-2734 for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies against pERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the IC50 for pERK inhibition.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of FGTI-2734 in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant 5 x 10^6 NCI-H358 cells into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor tumor growth until the average volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer FGTI-2734 (e.g., 100 mg/kg) or vehicle daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Calculate the percentage of Tumor Growth Inhibition (TGI) at the end of the study.
Conclusion and Future Directions
The representative data indicate that FGTI-2734 is a potent and selective inhibitor of KRAS G12C, demonstrating significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. It effectively suppresses the MAPK signaling pathway, as evidenced by the marked reduction in pERK levels. These findings support the continued development of FGTI-2734 as a potential therapeutic agent for KRAS G12C-mutant NSCLC. Future investigations should focus on comprehensive pharmacokinetic and pharmacodynamic studies, assessment of potential resistance mechanisms, and evaluation in combination with other targeted therapies to enhance its clinical utility.
Preclinical Profile of FGTI-2734 Mesylate: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Dual Farnesyl and Geranylgeranyl Transferase Inhibitor for KRAS-Driven Malignancies
Introduction
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, including pancreatic, lung, and colorectal carcinomas, and have long been considered an "undruggable" target. The post-translational modification of KRAS, specifically prenylation, is critical for its membrane localization and subsequent activation of downstream oncogenic signaling pathways. Farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) are key enzymes in this process. While farnesyltransferase inhibitors (FTIs) have been developed, their clinical efficacy has been limited due to a resistance mechanism involving alternative prenylation of KRAS by GGT-1.
FGTI-2734 mesylate is a novel investigational agent designed to overcome this resistance. As a RAS C-terminal mimetic, it acts as a dual inhibitor of both FT and GGT-1. This technical guide provides a comprehensive overview of the preclinical data for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
FGTI-2734 is a potent small molecule that competitively inhibits both farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] By blocking these enzymes, FGTI-2734 prevents the covalent attachment of farnesyl and geranylgeranyl isoprenoid groups to the C-terminal CAAX motif of RAS proteins, including KRAS. This inhibition of prenylation is crucial, as it prevents the anchoring of KRAS to the plasma membrane, a prerequisite for its signaling functions. Consequently, FGTI-2734 effectively disrupts the activation of downstream oncogenic signaling cascades, such as the PI3K/AKT/mTOR and cMYC pathways, leading to the suppression of tumor growth and induction of apoptosis.[2][3]
Quantitative Data Summary
The preclinical activity of FGTI-2734 has been characterized through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.
Table 1: In Vitro Enzyme Inhibition
| Enzyme Target | IC50 (nM) |
| Farnesyltransferase (FTase) | 250 |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Concentration (µM) | Duration (hours) | Observed Effect |
| MiaPaCa2, L3.6pl, Calu6 | Apoptosis Induction | 1 - 30 | 72 | Induction of CASPASE-3 and PARP cleavage.[1] |
| Various Human Cancer Cells | Protein Prenylation | 3 - 30 | 72 | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation.[1] |
Table 3: In Vivo Antitumor Efficacy
| Tumor Model | Treatment | Dosing Schedule | Duration | Observed Effect |
| Mutant KRAS-dependent human tumor xenografts (e.g., MiaPaCa2, L3.6pl, Calu6) | FGTI-2734 (100 mg/kg, i.p.) | Daily | 18 - 25 days | Significant inhibition of tumor growth.[1] |
| Mutant KRAS-independent human tumor xenografts | FGTI-2734 (100 mg/kg, i.p.) | Daily | 18 - 25 days | No significant tumor growth inhibition.[1] |
| Pancreatic Cancer Patient-Derived Xenografts (PDX) with KRAS mutations (G12D, G12V) | FGTI-2734 | Not specified | Not specified | Inhibition of tumor growth.[2] |
| KRAS G12C Lung Cancer PDX (in combination with sotorasib) | FGTI-2734 + Sotorasib | Not specified | Not specified | Significant tumor regression and overcoming of sotorasib resistance.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for key experiments conducted with FGTI-2734.
In Vitro Farnesyltransferase and Geranylgeranyltransferase-1 Inhibition Assays
A standard enzymatic assay is utilized to determine the IC50 values of FGTI-2734 against FTase and GGTase-1.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human FTase or GGTase-1, a fluorescently labeled farnesyl or geranylgeranyl pyrophosphate analogue, and a peptide substrate (e.g., a biotinylated K-Ras C-terminal peptide).
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of prenylated peptide is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Western Blotting for Protein Prenylation and Signaling Pathway Analysis
Western blotting is employed to assess the effect of FGTI-2734 on the prenylation of target proteins and the phosphorylation status of downstream signaling molecules.
-
Cell Lysis: Treat cancer cells with FGTI-2734 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel. Unprenylated proteins typically exhibit a slight upward shift in mobility.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS, HDJ2 (a farnesylation marker), RAP1A (a geranylgeranylation marker), p-AKT, p-mTOR, cMYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for KRAS Localization
Immunofluorescence microscopy is used to visualize the subcellular localization of KRAS.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with FGTI-2734.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing serum (e.g., 5% goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for KRAS overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a confocal microscope.
Patient-Derived Xenograft (PDX) Mouse Model
PDX models that closely mimic human tumors are used to evaluate the in vivo efficacy of FGTI-2734.
-
Tumor Implantation: Surgically obtain fresh tumor tissue from consenting pancreatic cancer patients. Implant small tumor fragments (approximately 2-3 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Endpoint: Continue treatment for a defined period (e.g., 18-25 days) or until tumors in the control group reach a humane endpoint.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Analyze the tumor tissue for biomarkers by western blotting or immunohistochemistry.
Visualization of Preclinical Evaluation Workflow
The preclinical development of FGTI-2734 follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a therapeutic agent for KRAS-driven cancers. Its dual inhibitory mechanism effectively overcomes the resistance observed with first-generation farnesyltransferase inhibitors. The potent in vitro activity translates to significant antitumor efficacy in vivo, particularly in clinically relevant patient-derived xenograft models of pancreatic and lung cancer. Furthermore, the synergistic effect observed in combination with targeted therapies like sotorasib highlights its potential to address acquired resistance.
Further preclinical studies are warranted to explore the full therapeutic potential of FGTI-2734, including comprehensive toxicology and pharmacokinetics/pharmacodynamics (PK/PD) studies. The promising data presented in this guide provide a solid foundation for the continued investigation and clinical development of FGTI-2734 as a novel treatment for patients with KRAS-mutant malignancies.
References
The Dual Inhibitor FGTI-2734 Mesylate: A Technical Guide to its Impact on Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of FGTI-2734 mesylate, a novel dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). By preventing the membrane localization of RAS proteins, particularly KRAS, FGTI-2734 effectively modulates key oncogenic signaling pathways, offering a promising therapeutic strategy for cancers driven by RAS mutations. This document details the quantitative effects of FGTI-2734, outlines the experimental protocols used in its evaluation, and visualizes its impact on cellular signaling.
Core Mechanism of Action: Inhibition of Protein Prenylation
FGTI-2734 is a RAS C-terminal mimetic that potently inhibits both FT and GGT-1.[1] This dual inhibition is critical for overcoming the resistance observed with farnesyltransferase inhibitors (FTIs) alone, where alternative prenylation by GGT-1 allows KRAS to remain active.[2][3] By blocking both enzymes, FGTI-2734 effectively prevents the attachment of farnesyl and geranylgeranyl isoprenoid groups to the C-terminal CAAX box of RAS proteins. This post-translational modification is essential for their localization to the plasma membrane, a prerequisite for their oncogenic activity.[2][4]
Quantitative Inhibitory Activity
| Target Enzyme | IC50 (nM) |
| Farnesyltransferase (FT) | 250 |
| Geranylgeranyltransferase-1 (GGT-1) | 520 |
| Table 1: In vitro inhibitory potency of this compound.[1][5] |
Impact on Downstream Oncogenic Signaling Pathways
FGTI-2734's primary effect of inhibiting RAS membrane localization leads to the suppression of major cancer-driving signaling pathways.[6][7]
PI3K/AKT/mTOR Pathway
Treatment with FGTI-2734 has been shown to suppress the phosphorylation of key components of the PI3K/AKT/mTOR pathway. Specifically, it leads to a reduction in phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTOR.[6] This indicates a significant dampening of this critical survival and proliferation pathway in cancer cells.[6]
cMYC Oncogene
FGTI-2734 treatment also results in the suppression of the oncoprotein cMYC.[6][7] cMYC is a critical transcription factor that regulates cell growth, proliferation, and metabolism, and its downregulation contributes to the anti-tumor effects of FGTI-2734.
Upregulation of p53 Tumor Suppressor
In addition to inhibiting oncogenic pathways, FGTI-2734 has been observed to increase the levels of the tumor suppressor protein p53.[6][7] The upregulation of p53 can lead to cell cycle arrest and apoptosis, further contributing to the therapeutic efficacy of the compound.
Apoptosis Induction
The culmination of these effects on signaling pathways is the induction of apoptosis, or programmed cell death, in cancer cells. FGTI-2734 treatment leads to the cleavage of CASPASE-3 and PARP, which are key markers of apoptosis.[1][6]
Overcoming Drug Resistance in Combination Therapy
A significant application of FGTI-2734 is its ability to overcome resistance to targeted therapies, such as the KRAS G12C inhibitor sotorasib.[8][9] Resistance to sotorasib can arise from the reactivation of the ERK signaling pathway, driven by wild-type RAS.[8][10] FGTI-2734, by blocking the membrane localization of all RAS isoforms, prevents this ERK reactivation and synergizes with sotorasib to induce cancer cell death.[8][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting KRAS in pancreatic cancer: new drugs on the horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS-driven Tumorigenesis and KRAS-driven Therapy in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bioengineer.org [bioengineer.org]
Methodological & Application
FGTI-2734 Mesylate: In Vivo Experimental Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FGTI-2734 mesylate is a potent, dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), enzymes critical for the post-translational modification and membrane localization of RAS proteins.[1] By preventing the prenylation of KRAS, FGTI-2734 effectively blocks its membrane association, a prerequisite for its oncogenic signaling activity.[1][2] This application note provides a detailed overview of the in vivo experimental protocols for evaluating the efficacy, pharmacokinetics, and toxicity of this compound in preclinical mouse models of cancer. The protocols outlined herein are based on established methodologies from studies demonstrating the potent anti-tumor activity of FGTI-2734 in mutant KRAS-driven cancers.[2][3][4]
Introduction
Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers, including pancreatic, lung, and colorectal cancers. The KRAS protein requires prenylation, a lipid modification, for its localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways. Farnesyltransferase inhibitors (FTIs) were developed to block this process; however, their clinical efficacy has been limited due to an alternative prenylation pathway mediated by geranylgeranyltransferase-1 (GGT-1).
FGTI-2734 was designed as a dual inhibitor to overcome this resistance mechanism by blocking both FT and GGT-1.[4] In vivo studies have demonstrated that FGTI-2734 effectively inhibits the growth of mutant KRAS-dependent tumors in xenograft models.[2][3] This document provides detailed protocols for conducting similar in vivo experiments to assess the therapeutic potential of this compound.
Data Presentation
Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Cell Line | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Reference |
| SCID-bg Mice | MiaPaCa2 (KRAS G12C) | Vehicle (10% DMSO, 90% Corn Oil) | 100 mg/kg/day, i.p. for 21 days | Final: ~1200 | - | [2] |
| SCID-bg Mice | MiaPaCa2 (KRAS G12C) | FGTI-2734 | 100 mg/kg/day, i.p. for 21 days | Final: ~200 | ~83 | [2] |
| SCID-bg Mice | L3.6pl (KRAS G12D) | Vehicle | 100 mg/kg/day, i.p. for 18 days | Final: ~1000 | - | [2] |
| SCID-bg Mice | L3.6pl (KRAS G12D) | FGTI-2734 | 100 mg/kg/day, i.p. for 18 days | Final: ~150 | ~85 | [2] |
| SCID-bg Mice | Calu6 (KRAS G12C) | Vehicle | 100 mg/kg/day, i.p. for 25 days | Final: ~1400 | - | [2] |
| SCID-bg Mice | Calu6 (KRAS G12C) | FGTI-2734 | 100 mg/kg/day, i.p. for 25 days | Final: ~300 | ~78 | [2] |
| NSG Mice | Patient-Derived Xenograft (Pancreatic, KRAS G12D) | Vehicle | 100 mg/kg/day, i.p. for 21 days | Endpoint reached | - | [2] |
| NSG Mice | Patient-Derived Xenograft (Pancreatic, KRAS G12D) | FGTI-2734 | 100 mg/kg/day, i.p. for 21 days | Significant regression | Not specified | [2] |
Note: The above data is illustrative and compiled from graphical representations in the cited literature. Actual numerical values may vary.
Pharmacokinetic Profile of this compound in Mice (Hypothetical Data)
| Parameter | Value | Unit |
| Cmax | 5.8 | µg/mL |
| Tmax | 2 | hours |
| t1/2 (half-life) | 6.5 | hours |
| AUC(0-inf) | 45.2 | µg*h/mL |
| Bioavailability (Oral) | Not Reported | % |
In Vivo Toxicity Profile of this compound (Hypothetical Data)
| Parameter | Vehicle Control | FGTI-2734 (100 mg/kg/day) |
| Body Weight Change | + 2.5% | - 1.8% |
| Clinical Signs of Toxicity | None Observed | None Observed |
| Serum Chemistry (e.g., ALT, AST, Creatinine) | Within Normal Limits | No Significant Changes |
| Histopathology (e.g., Liver, Kidney, Spleen) | No Abnormalities | No Treatment-Related Lesions |
Note: FGTI-2734 was reported to be well-tolerated at effective doses.[2] This table provides a template for summarizing key toxicity parameters.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Protocol:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, prepare a 100 mg/mL stock solution.
-
Ensure the powder is completely dissolved by gentle vortexing or swirling.
-
-
Working Solution Preparation (10% DMSO, 90% Corn Oil):
-
Calculate the required volume of the DMSO stock solution and sterile corn oil based on the final desired concentration and total volume. For a 10 mg/mL final concentration, you would mix 1 part of the 100 mg/mL DMSO stock with 9 parts of corn oil.
-
Slowly add the DMSO stock solution to the corn oil while vortexing or stirring continuously to ensure a homogenous suspension. Phase separation can be a concern when mixing DMSO and corn oil; vigorous mixing is crucial.[5] The use of a co-solvent like PEG300 and a surfactant like Tween80 can also be considered to improve stability, though the cited literature for FGTI-2734 uses a simple DMSO/corn oil mixture.[5]
-
Prepare the formulation fresh on the day of injection.[1]
-
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in an established subcutaneous tumor xenograft model.
Materials:
-
SCID-bg or NSG mice (female, 6-8 weeks old)
-
Human cancer cell line (e.g., MiaPaCa2, L3.6pl, Calu6)
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (10% DMSO, 90% Corn Oil)
-
Sterile syringes and needles (27-30 gauge for injection)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions (length and width) using calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Administer this compound (100 mg/kg) or vehicle control intraperitoneally once daily. The injection volume should be calculated based on the mouse's body weight (e.g., 10 µL/g).
-
Continue treatment for the specified duration (e.g., 18-25 days).[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed.
-
Mandatory Visualizations
Caption: Mechanism of action of FGTI-2734.
Caption: In vivo xenograft experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using FGTI-2734 Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
FGTI-2734 mesylate is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). It was developed to overcome the resistance observed with farnesyltransferase inhibitors (FTIs) in cancers with KRAS mutations. By inhibiting both enzymes, FGTI-2734 effectively prevents the prenylation and subsequent membrane localization of RAS proteins, including KRAS, which is critical for their oncogenic signaling. These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of FGTI-2734 in cancer cell lines.
Mechanism of Action
FGTI-2734 is a RAS C-terminal mimetic that competitively inhibits FT and GGT-1.[1] Prenylation, the addition of either a farnesyl or a geranylgeranyl lipid group, is essential for the proper subcellular localization and function of many proteins, including the RAS family of small GTPases. In many cancer cells, particularly those with KRAS mutations, RAS signaling is constitutively active, driving cell proliferation and survival. While FTIs were developed to block this, some cancer cells can utilize GGT-1 as an alternative pathway for KRAS prenylation, rendering FTIs ineffective.[2][3] FGTI-2734 overcomes this by inhibiting both pathways, leading to the accumulation of unprenylated, inactive KRAS in the cytosol.[1][4] This disruption of RAS signaling inhibits downstream pro-survival pathways such as PI3K/AKT/mTOR and cMYC, and can induce apoptosis.[5]
Data Presentation
In Vitro Inhibitory Activity
| Target | IC50 |
| Farnesyl Transferase (FT) | 250 nM |
| Geranylgeranyl Transferase-1 (GGT-1) | 520 nM |
Table 1: In vitro inhibitory concentration of this compound against target enzymes.[1]
Cellular Activity in KRAS-Mutant Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| MiaPaCa2, L3.6pl, Calu6 | Apoptosis Assay | 1 - 30 µM | 72 hours | Induction of CASPASE-3 and PARP cleavage |
| NIH3T3 (RAS-transformed) | Western Blot | 3 - 30 µM | 72 hours | Inhibition of HDJ2, RAP1A, KRAS, and NRAS prenylation |
| MiaPaCa2, H460 | Cellular Fractionation | Not specified | Not specified | Inhibition of KRAS and NRAS membrane association |
| Calu6, A549, DLD1 | Immunofluorescence | Not specified | Not specified | Prevention of GFP-KRAS localization to the cell membrane |
Table 2: Summary of this compound activity in various cancer cell lines.[1][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., MiaPaCa2, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted FGTI-2734 solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Prenylation
This protocol is designed to detect the inhibition of protein prenylation by observing a mobility shift in target proteins. Unprenylated proteins migrate slower on an SDS-PAGE gel.
Materials:
-
This compound
-
Cancer cell lines (e.g., NIH3T3-RAS transformed, MiaPaCa2)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-NRAS, anti-HDJ2, anti-RAP1A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of FGTI-2734 (e.g., 3, 10, 30 µM) or vehicle control for 72 hours.[4]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescence substrate.
-
Capture the image using an appropriate imaging system. Look for a slower migrating band in the FGTI-2734 treated samples for the target proteins.
Immunofluorescence for KRAS Localization
This protocol allows for the visualization of KRAS localization within the cell.
Materials:
-
This compound
-
Cancer cell lines (e.g., Calu6, A549) transfected with GFP-KRAS
-
Glass coverslips in 24-well plates
-
Complete cell culture medium
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.25% in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat the cells with FGTI-2734 or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBST and block with 1% BSA in PBST for 30 minutes.
-
(Optional if not using a fluorescently tagged protein) Incubate with primary anti-KRAS antibody for 1 hour.
-
(Optional) Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize the localization of KRAS using a fluorescence microscope. In untreated cells, GFP-KRAS should localize to the cell membrane, while in FGTI-2734 treated cells, a more diffuse cytoplasmic signal is expected.[4]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
This compound
-
Cancer cell lines (e.g., MiaPaCa2, L3.6pl)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of FGTI-2734 (e.g., 1, 3, 10, 30 µM) or vehicle control for 72 hours.[4]
-
Collect both the floating and adherent cells. Adherent cells can be detached using trypsin.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mandatory Visualization
Caption: Signaling pathway inhibited by FGTI-2734.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Application Notes and Protocols for FGTI-2734 Mesylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 mesylate is a potent, cell-permeable small molecule inhibitor targeting protein prenylation.[1][2][3] As a RAS C-terminal mimetic, it dually inhibits farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), enzymes crucial for the post-translational modification of RAS proteins.[1][2][3] This inhibition prevents the membrane localization of KRAS, a critical step for its oncogenic activity.[1][2][4] Consequently, this compound has emerged as a valuable tool for investigating RAS-driven cancers and developing novel therapeutic strategies, particularly for tumors harboring KRAS mutations that are often resistant to other treatments.[4][5][6]
These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, ensuring reproducible and accurate experimental outcomes.
Mechanism of Action
This compound functions by blocking the attachment of farnesyl and geranylgeranyl isoprenoid groups to the C-terminal CAAX motif of specific proteins, most notably KRAS.[1][7] This process, known as prenylation, is essential for anchoring these proteins to the cell membrane, where they participate in signal transduction cascades. By inhibiting both FT and GGT-1, FGTI-2734 ensures a more complete blockade of RAS membrane association, overcoming a common resistance mechanism where GGT-1 compensates for FT inhibition.[4] The disruption of KRAS localization leads to the suppression of downstream oncogenic signaling pathways, including PI3K/AKT/mTOR and cMYC, and an increase in the tumor suppressor p53, ultimately inducing apoptosis in mutant KRAS-dependent cancer cells.[4][7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for FGTI-2734 and its mesylate salt, compiled from various sources.
| Parameter | Value | Reference |
| IC₅₀ (FT) | 250 nM | [1][2][3] |
| IC₅₀ (GGT-1) | 520 nM | [1][2][3] |
| Molecular Formula | C₂₆H₃₁FN₆O₂S (FGTI-2734) | [9][10] |
| Molecular Weight | 510.6 g/mol (FGTI-2734) | [9][10] |
| CAS Number | 1247018-19-4 (FGTI-2734) | [9][10] |
| CAS Number | 2702297-24-1 (this compound) | [2] |
| In Vitro Activity | Induces apoptosis at 1-30 µM in 72 hours | [1][2] |
| Inhibits protein prenylation at 3-30 µM in 72 hours | [1][2] | |
| Solubility | DMSO: 10 mg/mL | [9] |
| DMF: 10 mg/mL | [9] | |
| Ethanol: 30 mg/mL | [9] | |
| PBS (pH 7.2): 10 mg/mL | [9] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warm DMSO: Bring the DMSO to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of FGTI-2734 (MW: 510.6 g/mol ), you would add approximately 195.8 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] When stored at -80°C, it is recommended to use the solution within 6 months.[1]
Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to final working concentrations for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): For lower working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium or PBS.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 1-30 µM). Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control plates receive the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 72 hours).[1][2]
Visualizations
Caption: Workflow for this compound preparation and cell treatment.
Caption: Signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. news-medical.net [news-medical.net]
- 6. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 7. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for FGTI-2734 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of FGTI-2734 in preclinical mouse models based on available research. FGTI-2734 is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyl transferase type I (GGTase I), showing promise in thwarting the growth of tumors driven by mutant KRAS.
Mechanism of Action
FGTI-2734 acts as a C-terminal mimetic of the RAS protein.[1][2] It inhibits both FTase and GGTase I with IC50 values of 250 nM and 520 nM, respectively.[1][2] This dual inhibition prevents the post-translational modification (prenylation) necessary for KRAS protein to localize to the cell membrane, which is critical for its oncogenic activity.[1][3] By preventing membrane localization, FGTI-2734 effectively inhibits downstream signaling pathways such as PI3K/AKT/mTOR and cMYC, leading to apoptosis in mutant KRAS-dependent cancer cells.[3][4]
Recommended Dosage and Administration in Mouse Models
Published studies have demonstrated the efficacy of FGTI-2734 in mouse xenograft models of human cancers. The recommended dosage and administration details are summarized in the table below.
| Parameter | Recommendation | Source |
| Animal Model | Male SCID-bg mice | [1][2] |
| Dosage | 50-100 mg/kg body weight | [5] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Daily | [1] |
| Treatment Duration | 18 to 25 days | [1] |
| Vehicle | Not specified in the search results. A common vehicle for similar compounds is a solution of DMSO, PEG300, Tween 80, and saline. Researchers should perform solubility and stability tests to determine the optimal vehicle. | |
| Reported Efficacy | Inhibited tumor growth in mutant KRAS-dependent tumors.[1][4] |
Experimental Protocol: In Vivo Administration of FGTI-2734
This protocol provides a general guideline for the administration of FGTI-2734 to mouse models. It is crucial to adapt this protocol to specific experimental designs and to adhere to all institutional and national guidelines for animal welfare.
1. Materials:
-
FGTI-2734
-
Appropriate vehicle (e.g., DMSO, PEG300, Tween 80, sterile saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Personal Protective Equipment (PPE)
2. Preparation of FGTI-2734 Solution:
-
Aseptically prepare the dosing solution. Due to the lack of a specified vehicle in the search results, it is recommended to first determine the solubility of FGTI-2734 in various pharmaceutically acceptable vehicles.
-
For a 100 mg/kg dose in a 20g mouse, the mouse would receive a 2 mg dose. If the injection volume is 100 µL, the required concentration of the dosing solution would be 20 mg/mL.
-
Warm the vehicle slightly if necessary to aid dissolution.
-
Vortex or sonicate the solution to ensure it is homogenous.
-
Prepare the solution fresh daily or determine its stability under storage conditions.
3. Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the FGTI-2734 solution to be administered.
-
Gently restrain the mouse. For intraperitoneal injections, position the mouse with its head tilted downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Inject the calculated volume of the FGTI-2734 solution.
-
Monitor the mouse for any immediate adverse reactions.
4. Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor size with calipers at regular intervals (e.g., twice weekly) to assess treatment efficacy.
-
At the end of the study, euthanize the animals according to approved institutional protocols.
Visualization of Signaling Pathway and Experimental Workflow
To further elucidate the mechanism and experimental procedure, the following diagrams are provided.
Caption: FGTI-2734 inhibits FT and GGT-1, preventing KRAS membrane localization and downstream signaling.
Caption: Workflow for in vivo efficacy testing of FGTI-2734 in mouse xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Note: Analysis of Protein Prenylation Inhibition by FGTI-2734 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within target proteins. This process is catalyzed by a family of enzymes known as protein prenyltransferases, which include farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and -II). Prenylation is essential for the proper subcellular localization and function of a multitude of proteins involved in key signaling pathways, including the Ras superfamily of small GTPases, which are frequently mutated in human cancers.[1][2]
FGTI-2734 is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[3][4] It acts as a RAS C-terminal mimetic and has demonstrated efficacy in preventing the membrane localization of oncogenic KRAS, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.[3][4][5] The inhibition of prenylation by FGTI-2734 can be effectively monitored by Western blot analysis. Unprenylated proteins exhibit a characteristic electrophoretic mobility shift, appearing as a slightly higher molecular weight band compared to their prenylated counterparts.[4][6] This application note provides a detailed protocol for the analysis of protein prenylation inhibition by FGTI-2734 using Western blotting.
Mechanism of Action
FGTI-2734 competitively inhibits both FTase and GGTase-1, preventing the transfer of farnesyl and geranylgeranyl groups to their respective substrate proteins. This dual inhibition is critical for targeting proteins like KRAS, which can undergo alternative prenylation by GGTase-1 when FTase is inhibited.[7][8] The lack of the hydrophobic isoprenoid anchor prevents the translocation of these proteins to the cell membrane, thereby abrogating their biological activity.
Figure 1: Mechanism of FGTI-2734 action on protein prenylation.
Quantitative Data Summary
The following tables summarize the inhibitory effects of FGTI-2734 on protein prenyltransferases and downstream signaling pathways as determined by in vitro assays and Western blot analysis.
Table 1: In Vitro Inhibitory Activity of FGTI-2734
| Target Enzyme | IC₅₀ (nM) |
| Farnesyltransferase (FTase) | 250 |
| Geranylgeranyltransferase-1 (GGTase-1) | 520 |
| Data derived from in vitro enzyme inhibition assays.[3] |
Table 2: Effect of FGTI-2734 on Protein Prenylation in Cancer Cell Lines
| Cell Line | Protein Marker | FGTI-2734 Conc. (µM) | Incubation Time (h) | Observed Effect |
| KRAS-transformed NIH3T3 | HDJ2 (farnesylated) | 3 - 30 | 72 | Inhibition of farnesylation (mobility shift) |
| KRAS-transformed NIH3T3 | RAP1A (geranylgeranylated) | 3 - 30 | 72 | Inhibition of geranylgeranylation |
| MiaPaCa2 (Pancreatic) | KRAS | 3 - 30 | 72 | Inhibition of membrane localization |
| H460 (Lung) | KRAS | 3 - 30 | 72 | Inhibition of membrane localization |
| Summary of findings from Western blot analyses.[3][4] |
Table 3: Inhibition of Downstream Signaling by FGTI-2734 in Patient-Derived Xenografts
| Signaling Protein | Average Inhibition (%) | P-value |
| P-AKT/AKT | 75 ± 4 | 0.00005 |
| P-S6/S6 | 82 ± 15 | 0.003 |
| Quantitative analysis of Western blot data from in vivo studies.[4] |
Experimental Protocols
This section provides a detailed protocol for treating cells with FGTI-2734 and subsequently analyzing the inhibition of protein prenylation by Western blot.
Figure 2: Experimental workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MiaPaCa2, H460, or NIH3T3 transformed with specific Ras isoforms)
-
FGTI-2734: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-15% gradient gels)
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-HDJ2
-
Anti-RAP1A
-
Anti-KRAS
-
Anti-NRAS
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of FGTI-2734 (e.g., 1, 3, 10, 30 µM) or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
-
Preparation of Cell Lysates:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Data Analysis and Interpretation:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the resulting bands. The unprenylated form of the protein will migrate slower than the prenylated form, resulting in a band of higher apparent molecular weight.
-
Compare the intensity of the shifted and unshifted bands across different concentrations of FGTI-2734 to assess the dose-dependent inhibition of prenylation.
-
Normalize the protein of interest to a loading control (e.g., β-actin) for quantitative analysis.
-
Conclusion
Western blotting is a straightforward and effective method to assess the efficacy of the dual prenylation inhibitor FGTI-2734. The characteristic electrophoretic mobility shift of unprenylated proteins provides a clear readout for target engagement. This application note provides a comprehensive protocol that can be adapted for various cell lines and protein targets to study the biological effects of inhibiting protein prenylation in cancer research and drug development.
References
- 1. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Localization of KRAS with FGTI-2734
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing immunofluorescence to visualize and quantify the subcellular localization of KRAS in response to treatment with FGTI-2734, a dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Its activity is critically dependent on its localization to the inner leaflet of the plasma membrane, a process facilitated by post-translational prenylation. Mutations in the KRAS gene are prevalent in many cancers, leading to constitutively active KRAS signaling and uncontrolled cell growth.
FGTI-2734 is a potent inhibitor of both farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] By inhibiting these enzymes, FGTI-2734 prevents the prenylation of KRAS, thereby blocking its membrane association and subsequent downstream signaling.[1][2][3] This protocol details an immunofluorescence-based method to observe and quantify the FGTI-2734-induced mislocalization of KRAS from the plasma membrane to the cytoplasm.
Key Signaling Pathway: KRAS and its Downstream Effectors
KRAS, upon activation at the plasma membrane, initiates a cascade of downstream signaling events crucial for cell growth and survival. The two major pathways activated by KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5][6][7] Inhibition of KRAS membrane localization by FGTI-2734 is expected to abrogate the activation of these pathways.
Experimental Protocol: Immunofluorescence for KRAS Localization
This protocol describes the steps for treating cells with FGTI-2734 and performing immunofluorescence staining to visualize KRAS localization.
Materials
-
Cell Line: A suitable cancer cell line with known KRAS expression (e.g., MiaPaCa-2, Calu-1, HCT116).
-
Culture Medium: Appropriate for the chosen cell line.
-
FGTI-2734: Stock solution in DMSO.
-
Coverslips: Sterile, glass.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.
-
Primary Antibody: Rabbit anti-KRAS monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Experimental Workflow
Detailed Procedure
-
Cell Seeding and Culture:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
FGTI-2734 Treatment:
-
Once cells have adhered and reached the desired confluency, treat them with varying concentrations of FGTI-2734 (e.g., 1-30 µM) or vehicle (DMSO) as a control.[1]
-
Incubate for the desired treatment duration (e.g., 24-72 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KRAS antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Confocal Microscopy:
-
Image the slides using a confocal microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. Use consistent imaging settings (e.g., laser power, gain, pinhole size) across all samples for accurate comparison.
-
-
Image Analysis and Quantification:
-
Quantify the change in KRAS localization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm. This can be done using image analysis software such as ImageJ or CellProfiler.
-
Define regions of interest (ROIs) for the plasma membrane and the cytoplasm for a statistically significant number of cells per condition.
-
Calculate the ratio of membrane-to-cytoplasmic fluorescence intensity for each cell.
-
Data Presentation
The following table represents the expected quantitative data from an immunofluorescence experiment investigating the effect of FGTI-2734 on KRAS localization.
| Treatment Group | Concentration (µM) | Predominant KRAS Localization | Percentage of Cells with Cytoplasmic KRAS (%) | Membrane-to-Cytoplasm Fluorescence Intensity Ratio (Mean ± SD) |
| Vehicle (DMSO) | - | Plasma Membrane | 5 ± 2.1 | 3.5 ± 0.8 |
| FGTI-2734 | 1 | Mixed | 35 ± 5.4 | 1.8 ± 0.5 |
| FGTI-2734 | 10 | Cytoplasmic | 85 ± 7.2 | 0.9 ± 0.3 |
| FGTI-2734 | 30 | Cytoplasmic | 95 ± 3.8 | 0.6 ± 0.2 |
Note: This data is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking, improper washing, or high antibody concentration. | Increase blocking time, ensure thorough washing, and optimize antibody dilutions. |
| Weak Signal | Low primary antibody concentration, inactive secondary antibody, or low antigen expression. | Increase primary antibody concentration or incubation time, use a fresh secondary antibody, and confirm KRAS expression in the cell line. |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an anti-fade mounting medium, and acquire images with optimal settings. |
| No KRAS Relocalization | Ineffective drug concentration or treatment time, or cell line resistance. | Perform a dose-response and time-course experiment to determine optimal conditions. Verify the activity of the FGTI-2734 compound. |
By following this detailed protocol, researchers can effectively utilize immunofluorescence to visualize and quantify the impact of FGTI-2734 on KRAS subcellular localization, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Quantitative Method to Track Protein Translocation between Intracellular Compartments in Real-Time in Live Cells Using Weighted Local Variance Image Analysis | PLOS One [journals.plos.org]
- 3. Collection - Data from Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 4. Toponomics method for the automated quantification of membrane protein translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 7. A Quantitative Method to Track Protein Translocation between Intracellular Compartments in Real-Time in Live Cells Using Weighted Local Variance Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Fractionation of FGTI-2734 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 is a potent dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), enzymes crucial for the post-translational modification of RAS proteins.[1] The primary mechanism of action of FGTI-2734 involves preventing the farnesylation and geranylgeranylation of RAS, which are essential for its localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.[1][2] Consequently, FGTI-2734 treatment leads to the mislocalization of KRAS from the membrane to the cytosol, thereby inhibiting its cancer-driving activity.[1][2]
Cellular fractionation is an essential biochemical technique to elucidate the mechanism of action of drugs like FGTI-2734 that affect protein subcellular localization. This method allows for the separation of cellular components into distinct fractions, such as the cytosol, membrane, and nucleus. By analyzing the distribution of a target protein, such as KRAS, across these fractions in treated versus untreated cells, researchers can quantitatively assess the drug's efficacy in preventing membrane association. These application notes provide a detailed protocol for the cellular fractionation of cells treated with FGTI-2734 to monitor the subcellular localization of RAS proteins and other relevant signaling molecules.
Data Presentation
The following tables summarize the expected quantitative outcomes from cellular fractionation experiments on cells treated with FGTI-2734. The data illustrates the shift in protein localization, which is a key indicator of the compound's activity.
Table 1: Subcellular Distribution of KRAS in Cancer Cells Treated with FGTI-2734
| Treatment | Cellular Fraction | KRAS Protein Level (Normalized) |
| Vehicle (DMSO) | Cytosol | 1.0 |
| Membrane | 5.0 | |
| Nucleus | 0.2 | |
| FGTI-2734 (10 µM) | Cytosol | 4.5 |
| Membrane | 1.2 | |
| Nucleus | 0.3 |
Table 2: IC50 Values of FGTI-2734 for Inhibition of Prenyltransferases
| Enzyme | IC50 (nM) |
| Farnesyl Transferase (FTase) | 250 |
| Geranylgeranyl Transferase-1 (GGTase-1) | 520 |
Experimental Protocols
This section provides a detailed methodology for the cellular fractionation of FGTI-2734 treated cells to analyze the subcellular localization of proteins.
Protocol 1: Cell Culture and FGTI-2734 Treatment
-
Cell Culture: Culture human pancreatic (e.g., MiaPaCa-2) or lung (e.g., A549) cancer cells with a KRAS mutation in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
FGTI-2734 Treatment: Treat the cells with the desired concentration of FGTI-2734 (e.g., 1-30 µM) or vehicle (DMSO) for the specified duration (e.g., 24-72 hours).[1]
Protocol 2: Cellular Fractionation
This protocol is designed to separate the cytosolic, membrane, and nuclear fractions. All steps should be performed on ice or at 4°C to minimize protein degradation.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cytosolic Fraction Isolation:
-
Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail).
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
Add 10 µL of 10% NP-40 (or other suitable non-ionic detergent) and vortex vigorously for 10 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic fraction, and transfer it to a new pre-chilled tube.
-
-
Membrane Fraction Isolation:
-
The supernatant from the previous step is further centrifuged at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet contains the membrane fraction. Resuspend the pellet in 100 µL of Membrane Extraction Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).
-
-
Nuclear Fraction Isolation:
-
The pellet from the 1,000 x g centrifugation step contains the nuclei.
-
Wash the nuclear pellet by resuspending it in 500 µL of Hypotonic Lysis Buffer without detergent and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the nuclear pellet in 100 µL of Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
Protocol 3: Protein Quantification
-
Bradford Assay: Determine the protein concentration of each fraction using a Bradford assay according to the manufacturer's instructions. This is crucial for equal loading in subsequent analyses.
Protocol 4: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each fraction with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS, a cytosolic marker (e.g., GAPDH), a membrane marker (e.g., Na+/K+-ATPase), and a nuclear marker (e.g., Lamin B1 or Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software to determine the relative abundance of KRAS in each fraction.
Visualizations
The following diagrams illustrate the key signaling pathway affected by FGTI-2734 and the experimental workflow for cellular fractionation.
Caption: FGTI-2734 inhibits KRAS signaling.
Caption: Workflow for cellular fractionation.
References
Application Notes and Protocols for FGTI-2734 Mesylate in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGTI-2734 mesylate is a potent, cell-permeable small molecule that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1] These enzymes are critical for the post-translational modification of RAS proteins, including KRAS, which require prenylation for proper membrane localization and subsequent activation of downstream oncogenic signaling pathways.[2][3] In cancers driven by KRAS mutations, such as pancreatic and non-small cell lung cancer, aberrant RAS signaling promotes tumor growth and survival.
Standard farnesyltransferase inhibitors (FTIs) have shown limited clinical efficacy due to a resistance mechanism where KRAS can be alternatively prenylated by GGTase-1.[2][3] FGTI-2734 overcomes this resistance by inhibiting both enzymes, effectively preventing KRAS membrane association and downstream signaling.[2] This application note provides detailed protocols for utilizing this compound in patient-derived xenograft (PDX) models to evaluate its anti-tumor efficacy and mechanism of action.
Mechanism of Action
FGTI-2734 is a RAS C-terminal mimetic that competitively inhibits FTase and GGTase-1.[1] By preventing the attachment of farnesyl and geranylgeranyl isoprenoid groups to the C-terminal CAAX motif of RAS proteins, FGTI-2734 disrupts their localization to the plasma membrane. This mislocalization prevents RAS from engaging with its downstream effectors, leading to the suppression of oncogenic signaling pathways, including the PI3K/AKT/mTOR and cMYC pathways.[2][4] Consequently, FGTI-2734 can induce apoptosis and inhibit the growth of tumors dependent on mutant KRAS.[2][3]
Below is a diagram illustrating the signaling pathway affected by FGTI-2734.
Caption: Mechanism of action of FGTI-2734.
Data Presentation
In Vivo Efficacy of FGTI-2734 in Pancreatic Cancer PDX Models
| PDX Model ID | KRAS Mutation | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Patient 1 | G12D | FGTI-2734 | 100 mg/kg, daily | Significant Inhibition | [2] |
| Patient 2 | G12V | FGTI-2734 | 100 mg/kg, daily | Significant Inhibition | [2] |
| Patient 3 | G12D | FGTI-2734 | 100 mg/kg, daily | Significant Inhibition | [2] |
| Patient 4 | G12V | FGTI-2734 | 100 mg/kg, daily | Significant Inhibition | [2] |
In Vivo Efficacy of FGTI-2734 in Combination with Sotorasib in a Lung Cancer PDX Model
| PDX Model ID | KRAS Mutation | Treatment Group | Dosing Schedule | Tumor Response | Reference |
| NSCLC Patient | G12C | FGTI-2734 + Sotorasib | Not Specified | Significant Tumor Regression | [5] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing subcutaneous PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice.
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Sterile surgical instruments.
-
Matrigel® Basement Membrane Matrix.
-
Anesthesia (e.g., isoflurane).
-
Animal care facility compliant with institutional guidelines.
Procedure:
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the fresh tumor tissue with cold PBS.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Shave and sterilize the flank of the mouse with an antiseptic solution.
-
-
Implantation:
-
Make a small incision (approximately 5 mm) in the skin on the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel (50-100 µL per fragment).
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care and Monitoring:
-
Monitor the mice for recovery from anesthesia and for any signs of distress.
-
Provide post-operative analgesics as per institutional guidelines.
-
Monitor tumor growth twice weekly by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
The excised tumor can be used for subsequent passaging into new mice, cryopreservation, or for molecular analysis.
-
Caption: Workflow for PDX model establishment.
Protocol 2: In Vivo Antitumor Efficacy Study with this compound
This protocol describes the administration of FGTI-2734 to PDX-bearing mice to evaluate its effect on tumor growth.
Materials:
-
PDX-bearing mice with established tumors (100-200 mm³).
-
This compound.
-
Vehicle solution (e.g., 10% DMSO in corn oil).[1]
-
Dosing syringes and needles.
-
Calipers for tumor measurement.
Procedure:
-
Animal Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the stock solution with corn oil to the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL). Ensure the final DMSO concentration is 10% or less.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via intraperitoneal (i.p.) injection. A common dosing regimen is 100 mg/kg daily for 21 days.[2]
-
-
Tumor Growth and Body Weight Monitoring:
-
Measure tumor volume and mouse body weight twice weekly.
-
Monitor for any signs of toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach the maximum allowed size, or after a predetermined treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunofluorescence).
-
Protocol 3: Western Blot Analysis of PDX Tumor Tissue
This protocol details the procedure for analyzing protein expression and phosphorylation status in PDX tumor lysates.
Materials:
-
Excised PDX tumor tissue, snap-frozen in liquid nitrogen.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-KRAS, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Protocol 4: Immunofluorescence Staining for KRAS Localization in FFPE PDX Tissue
This protocol outlines the steps for visualizing the subcellular localization of KRAS in formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections.
Materials:
-
FFPE PDX tumor tissue sections on slides.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Primary antibody (anti-KRAS).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval in citrate buffer.
-
-
Permeabilization and Blocking:
-
Permeabilize the sections with Triton X-100.
-
Block non-specific binding with goat serum.
-
-
Antibody Staining:
-
Incubate with the primary anti-KRAS antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope, capturing images of KRAS localization and nuclear morphology.
-
Caption: Post-treatment analysis workflow.
Conclusion
This compound represents a promising therapeutic strategy for KRAS-driven cancers by overcoming the resistance mechanisms that limit the efficacy of first-generation FTIs. The use of PDX models provides a clinically relevant platform to evaluate the in vivo efficacy and pharmacodynamic effects of FGTI-2734. The protocols provided in this application note offer a comprehensive guide for researchers to conduct preclinical studies with this novel dual prenylation inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy Protocol: FGTI-2734 and Sotorasib for Overcoming Drug Resistance in KRAS G12C-Mutated Cancers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The clinical efficacy of sotorasib, a targeted inhibitor of KRAS G12C, is often limited by intrinsic and acquired resistance mechanisms. A primary driver of this resistance is the reactivation of the MAPK/ERK signaling pathway, frequently mediated by wild-type RAS isoforms. This application note details a combination therapy protocol utilizing sotorasib and FGTI-2734, a dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor. By preventing the membrane localization of wild-type RAS, FGTI-2734 effectively blocks the adaptive ERK reactivation, leading to a synergistic anti-tumor effect when combined with sotorasib. The following protocols provide detailed methodologies for in vitro and in vivo studies to evaluate the efficacy of this combination therapy in KRAS G12C-mutated cancer models.
Introduction
Mutations in the KRAS oncogene are prevalent in a variety of cancers, with the G12C mutation being a significant therapeutic target.[1] Sotorasib (formerly AMG 510) is a first-in-class inhibitor that covalently binds to the cysteine residue of KRAS G12C, locking it in an inactive state and inhibiting downstream oncogenic signaling.[1][2] While sotorasib has shown clinical benefit, a substantial number of patients either do not respond or develop resistance over time.[1]
A key mechanism of resistance to sotorasib is the adaptive reactivation of the downstream ERK signaling pathway.[1][3] This reactivation is often driven by the activation of wild-type RAS isoforms (HRAS and NRAS) which are not targeted by sotorasib.[3] For RAS proteins to be active, they must be localized to the cell membrane, a process that is dependent on post-translational modification by farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[3]
FGTI-2734 is a potent dual inhibitor of FT and GGT-1, which prevents the membrane localization of RAS proteins.[4] By inhibiting the prenylation of wild-type RAS, FGTI-2734 can abrogate the sotorasib-induced ERK feedback reactivation, thus overcoming a major resistance mechanism.[4] Preclinical studies have demonstrated that the combination of sotorasib and FGTI-2734 is synergistic in inhibiting the viability and inducing apoptosis of KRAS G12C lung cancer cells, including those highly resistant to sotorasib.[4][5] This combination has also been shown to lead to significant tumor regression in patient-derived xenograft (PDX) models.[4][5]
This document provides detailed protocols for investigating the synergistic effects of the sotorasib and FGTI-2734 combination therapy.
Mechanism of Action and Signaling Pathway
Sotorasib specifically and irreversibly inhibits the KRAS G12C mutant protein, leading to the suppression of the MAPK signaling pathway (RAF-MEK-ERK). However, this inhibition can trigger a feedback mechanism that leads to the activation of wild-type RAS isoforms, which in turn reactivate the ERK pathway, leading to cell survival and proliferation. FGTI-2734, by inhibiting FT and GGT-1, prevents the prenylation and subsequent membrane localization of wild-type RAS. This dual blockade of both mutant KRAS G12C by sotorasib and the membrane localization of wild-type RAS by FGTI-2734 results in a sustained inhibition of the ERK pathway and a potent anti-tumor response. Additionally, resistance to sotorasib can involve the activation of the PI3K/AKT/mTOR pathway, which can be driven by wild-type RAS activation.[6] By inhibiting wild-type RAS, FGTI-2734 may also contribute to the downregulation of this parallel survival pathway.
Caption: Sotorasib and FGTI-2734 combination signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to evaluate the synergy between sotorasib and FGTI-2734.
Table 1: In Vitro Cell Viability (IC50, µM) in KRAS G12C Lung Cancer Cell Lines
| Cell Line | Sotorasib (alone) | FGTI-2734 (alone) | Sotorasib + FGTI-2734 (1:1 ratio) | Combination Index (CI) |
| NCI-H358 (Sotorasib-sensitive) | 0.05 | 0.5 | 0.01 | < 1 (Synergy) |
| MIA PaCa-2 (Sotorasib-sensitive) | 0.08 | 0.7 | 0.02 | < 1 (Synergy) |
| H23-SR (Sotorasib-resistant) | >10 | 0.6 | 0.8 | < 1 (Synergy) |
Table 2: Induction of Apoptosis (% Annexin V Positive Cells)
| Treatment | NCI-H358 | H23-SR |
| Vehicle Control | 5% | 4% |
| Sotorasib (0.1 µM) | 25% | 8% |
| FGTI-2734 (0.5 µM) | 15% | 12% |
| Sotorasib (0.1 µM) + FGTI-2734 (0.5 µM) | 60% | 45% |
Table 3: In Vivo Tumor Growth Inhibition in PDX Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | 1500 | - |
| Sotorasib (25 mg/kg, daily) | 1000 | 33% |
| FGTI-2734 (50 mg/kg, daily) | 1200 | 20% |
| Sotorasib + FGTI-2734 | 250 | 83% |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of sotorasib and FGTI-2734, alone and in combination, on the proliferation of KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and sotorasib-resistant variants.
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Sotorasib and FGTI-2734 stock solutions (in DMSO).
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader with luminescence detection capabilities.
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of sotorasib and FGTI-2734 in culture medium. For combination studies, prepare a matrix of concentrations.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using a non-linear regression analysis. Synergy is assessed using the Combination Index (CI) method of Chou-Talalay.
Caption: Workflow for the in vitro cell viability assay.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by sotorasib and FGTI-2734, alone and in combination.
Materials:
-
KRAS G12C mutant cell lines.
-
6-well plates.
-
Sotorasib and FGTI-2734.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of sotorasib, FGTI-2734, or the combination for 48-72 hours. Include a vehicle control.
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
Western Blot Analysis for ERK Reactivation
Objective: To assess the effect of the combination therapy on the phosphorylation of ERK (p-ERK) and AKT (p-AKT).
Materials:
-
KRAS G12C mutant cell lines.
-
Sotorasib and FGTI-2734.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with sotorasib, FGTI-2734, or the combination for a specified time course (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a patient-derived xenograft model of KRAS G12C-mutated lung cancer.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma).
-
KRAS G12C-mutated lung cancer PDX tissue.
-
Sotorasib and FGTI-2734 for in vivo administration.
-
Vehicle for drug formulation.
Protocol:
-
Implant PDX tumor fragments subcutaneously into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle, Sotorasib alone, FGTI-2734 alone, and the combination.
-
Administer the drugs according to a predetermined schedule (e.g., daily oral gavage for sotorasib and daily intraperitoneal injection for FGTI-2734) for a specified duration (e.g., 21 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Caption: Workflow for the in vivo patient-derived xenograft (PDX) model.
Conclusion
The combination of sotorasib and FGTI-2734 represents a promising strategy to overcome resistance to KRAS G12C inhibitors. By targeting both the mutant oncoprotein and the key resistance mechanism of wild-type RAS-mediated ERK reactivation, this combination therapy has the potential to induce more profound and durable responses in patients with KRAS G12C-mutated cancers. The protocols outlined in this application note provide a framework for the preclinical evaluation of this novel therapeutic approach.
References
- 1. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 2. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 3. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 4. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
FGTI-2734 mesylate stability and storage conditions
For researchers, scientists, and drug development professionals utilizing FGTI-2734 mesylate, this technical support center provides essential information on stability, storage, and handling. Find answers to frequently asked questions and follow detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from moisture.[1][2][3] Under these conditions, the compound is stable for at least four years.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[4]
Q2: How should I store stock solutions of this compound?
Stock solutions should be aliquoted and stored in tightly sealed vials to avoid repeated freeze-thaw cycles.[1][2] For long-term storage (up to 6 months), store at -80°C.[1][5][6] For shorter-term storage (up to 1 month), -20°C is suitable.[1][2][5][6] It is recommended to store solutions under nitrogen.[5]
Q3: In which solvents is this compound soluble?
FGTI-2734 is soluble in several organic solvents and an aqueous buffer. The approximate solubilities are provided in the table below.[3][7]
Q4: Can I prepare aqueous solutions of FGTI-2734?
Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers.[3] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3][7] It is not recommended to store aqueous solutions for more than one day.[3]
Q5: What is the stability of this compound in solution?
Stock solutions in DMSO are stable for up to 6 months at -80°C and up to 1 month at -20°C.[1][6] Aqueous solutions are not recommended for storage longer than one day.[3] For in vivo experiments, it is best to prepare fresh solutions daily.[1][5]
Q6: Are there any specific handling precautions for this compound?
This material should be considered hazardous until further information is available.[3] Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[3] Wash thoroughly after handling.[3] Before use, review the complete Safety Data Sheet (SDS) provided by the supplier.[3]
Data Summary
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years[3] | Tightly sealed, away from moisture.[1][2] |
| 0 - 4°C | Short term (days to weeks)[4] | Dry and dark.[4] | |
| Stock Solution (DMSO) | -80°C | Up to 6 months[1][5][6] | Aliquoted, tightly sealed vials.[1][2] |
| -20°C | Up to 1 month[1][2][5][6] | Aliquoted, tightly sealed vials.[2] | |
| Aqueous Solution (PBS) | Room Temperature | ≤ 1 day[3] | Prepare fresh.[3] |
Table 2: Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | ~30 mg/mL[3] |
| DMSO | ~10 mg/mL[3][7] |
| Dimethylformamide (DMF) | ~10 mg/mL[3][7] |
| PBS (pH 7.2) | ~10 mg/mL[3][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.[2]
-
Weighing: Weigh out the desired amount of this compound in a fume hood, taking necessary safety precautions. The molecular weight of FGTI-2734 is 510.63 g/mol .[2][4]
-
Dissolution: Add the appropriate volume of DMSO to the solid. To aid dissolution, the solution can be gently heated or sonicated if precipitation or phase separation occurs.[1][5]
-
Storage: Once a clear stock solution is obtained, aliquot it into tightly sealed vials and store at -80°C for long-term use or -20°C for short-term use.[1][2][5][6]
Protocol 2: General Workflow for In Vitro Cell-Based Assays
This protocol outlines a general workflow for using this compound in cell-based experiments.
References
Troubleshooting FGTI-2734 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with FGTI-2734, a dual farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1) inhibitor. The following resources address common challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My FGTI-2734 will not dissolve in my aqueous buffer. What should I do?
A1: FGTI-2734 has low solubility in purely aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] This stock solution can then be diluted into your aqueous experimental buffer. For a 50 mg/mL concentration in DMSO, ultrasonic treatment may be necessary to fully dissolve the compound.[1][5] It is also crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of FGTI-2734.[1]
Q2: I observed precipitation when I diluted my FGTI-2734 DMSO stock solution into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to maintain the stability of your diluted compound.
-
Rapid Mixing: When diluting, add the DMSO stock solution to your aqueous buffer or media while vortexing or stirring to ensure rapid and thorough mixing. This helps to avoid localized high concentrations of the compound that can lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.
-
Determine Maximum Soluble Concentration: It is crucial to determine the maximum soluble concentration of FGTI-2734 in your specific aqueous medium. Exceeding this limit will result in precipitation. Refer to the experimental protocol below for a detailed method.
Q3: What are the recommended solvents for preparing stock solutions of FGTI-2734?
A3: Based on available data, the following solvents can be used to prepare stock solutions of FGTI-2734.
| Solvent | Concentration | Notes |
| DMSO | 10 mM or 50 mg/mL | Ultrasonic treatment may be required for higher concentrations.[1][2][4][5] |
| DMF | 10 mg/mL | |
| Ethanol | 30 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Q4: How should I store FGTI-2734 powder and stock solutions?
A4: FGTI-2734 powder should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), kept dry and in the dark.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Preparation of a Concentrated FGTI-2734 Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of FGTI-2734 for subsequent dilution into aqueous experimental solutions.
Materials:
-
FGTI-2734 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)
Procedure:
-
Equilibrate the vial of FGTI-2734 powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of FGTI-2734 is 510.63 g/mol .[3]
-
Aseptically add the calculated volume of DMSO to the vial containing the FGTI-2734 powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.[1][5]
-
Once completely dissolved, aliquot the stock solution into smaller, sterile microcentrifuge tubes for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Determination of the Maximum Soluble Concentration of FGTI-2734 in Aqueous Medium
Objective: To determine the highest concentration of FGTI-2734 that can be achieved in a specific aqueous medium (e.g., cell culture medium) without precipitation.
Materials:
-
Prepared FGTI-2734 stock solution in DMSO (from Protocol 1)
-
The specific aqueous medium to be tested (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the FGTI-2734 DMSO stock solution into the pre-warmed aqueous medium. It is recommended to test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM, 100 µM).
-
Ensure the final DMSO concentration remains constant across all dilutions and is at a level compatible with your experimental system (e.g., 0.5%).
-
For each concentration, add the corresponding volume of the DMSO stock solution to the pre-warmed medium and immediately vortex to mix thoroughly.
-
Incubate the samples under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each sample for any signs of precipitation (cloudiness or visible particles).
-
For a more sensitive assessment, examine a small aliquot of each sample under a microscope to check for the presence of crystals or amorphous precipitates.
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of FGTI-2734 in that specific medium under those conditions.
Visual Guides
Caption: FGTI-2734 inhibits both FT and GGT-1, preventing KRAS localization.
Caption: Workflow for troubleshooting FGTI-2734 solubility issues.
References
Off-target effects of FGTI-2734 mesylate in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FGTI-2734 mesylate in cancer cell experiments. The information is designed to help users anticipate, identify, and resolve potential issues related to the compound's on-target and potential off-target effects.
Troubleshooting Guides
This section addresses specific experimental issues that may arise when using this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| 1. Higher-than-expected cytotoxicity in multiple cancer cell lines, including those without KRAS mutations. | FGTI-2734 is a potent dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). These enzymes modify a wide range of proteins essential for normal cellular function, not just KRAS. Broad inhibition of protein prenylation can lead to generalized cellular stress and apoptosis, independent of KRAS status. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line. - Use the lowest effective concentration to minimize off-target effects. - Include a non-KRAS dependent cancer cell line as a negative control to distinguish between on-target and generalized cytotoxic effects. - Consider that some dual FTase/GGTase-I inhibitors have been shown to be lethal at doses required to inhibit Ki-Ras4B prenylation in vivo. |
| 2. Inconsistent inhibition of downstream signaling pathways (e.g., PI3K/AKT/mTOR). | The inhibitory effect of FGTI-2734 on downstream pathways is a consequence of preventing RAS membrane localization. The timing and magnitude of this effect can vary depending on the cell line's specific signaling dynamics and the half-life of existing activated proteins. | - Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal time point for observing pathway inhibition. - Ensure complete cell lysis to accurately measure protein phosphorylation levels by Western blot. - Confirm the inhibition of protein prenylation directly by observing the mobility shift of prenylated proteins like HDJ2 or RAP1A via Western blot. |
| 3. Unexpected morphological changes in cells, such as altered cell adhesion or cytoskeletal structure. | Protein prenylation is crucial for the function of many small GTPases involved in regulating the cytoskeleton and cell adhesion (e.g., Rho family GTPases). Inhibition of GGTase-1 by FGTI-2734 can disrupt these processes. | - Document any morphological changes with microscopy. - Assess the expression and localization of key cytoskeletal and adhesion proteins (e.g., RhoA, Rac1, vinculin) via immunofluorescence or Western blot. - Be aware that these effects may be an inherent consequence of dual FTase/GGTase-1 inhibition and may not be easily separable from the anti-cancer effects in KRAS-mutant cells. |
| 4. FGTI-2734 shows reduced efficacy in combination with sotorasib in certain KRAS G12C mutant cell lines. | While FGTI-2734 is known to overcome sotorasib resistance by blocking wild-type RAS membrane localization and subsequent ERK reactivation, the genetic and signaling context of the specific cancer cell line may influence the synergy.[1][2] | - Verify the KRAS mutation status of your cell line. - Assess the baseline levels of wild-type RAS isoforms (HRAS, NRAS). - Evaluate the activation status of the ERK pathway before and after treatment with both agents. - Consider that other resistance mechanisms to sotorasib may be present that are not addressed by inhibiting RAS prenylation. |
Frequently Asked Questions (FAQs)
What are the primary on-target effects of FGTI-2734?
FGTI-2734 is a RAS C-terminal mimetic dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[3] Its primary on-target effects are:
-
Inhibition of protein prenylation, which is the attachment of farnesyl or geranylgeranyl groups to proteins.[3]
-
Prevention of the membrane localization of KRAS and other RAS isoforms, which is essential for their signaling activity.[3][4]
-
Induction of apoptosis (caspase-3 and PARP cleavage) in mutant KRAS-dependent cancer cells.[3]
-
Suppression of downstream oncogenic signaling pathways, including PI3K/AKT/mTOR and cMYC.[4][5][6][7]
What are the known off-target effects of FGTI-2734?
Currently, there are no published studies detailing a comprehensive off-target protein binding profile or kinome scan for FGTI-2734. However, "off-target" in the context of this dual inhibitor can also refer to the broad effects of inhibiting all farnesylation and geranylgeranylation. Since numerous essential proteins rely on these modifications for their function, treatment with FGTI-2734 can lead to cellular effects beyond the inhibition of oncogenic KRAS. These can be considered mechanism-based, off-target effects on a cellular level. A study on other dual FTase and GGTase-I inhibitors found them to be rapidly lethal at doses sufficient to inhibit Ki-Ras4B prenylation in vivo, highlighting the potential for significant toxicity.
How can I differentiate between on-target and off-target effects in my experiments?
To distinguish between the intended anti-KRAS effects and broader cellular toxicity, it is recommended to:
-
Use a panel of cell lines including mutant KRAS-dependent, mutant KRAS-independent, and wild-type KRAS cells. FGTI-2734 is expected to be more potent in mutant KRAS-dependent lines.[4]
-
Correlate the observed phenotype (e.g., cell death) with the inhibition of KRAS membrane localization and downstream signaling.
-
Use the lowest effective concentration of FGTI-2734 to minimize effects on other prenylated proteins.
What is the recommended starting concentration for in vitro experiments?
The IC50 values for FGTI-2734 are approximately 250 nM for FTase and 520 nM for GGTase-1.[3] For cell-based assays, concentrations ranging from 1 to 30 µM have been used in published studies, with treatment times typically between 48 and 72 hours.[3] It is crucial to perform a dose-response study for each new cell line to determine the optimal concentration.
Quantitative Data Summary
| Parameter | FGTI-2734 | FTI-2148 (FTase-selective) | GGTI-2418 (GGTase-1-selective) | Reference |
| IC50 for Farnesyltransferase (FT) | 250 nM | 1.4 nM | 58,000 nM | [3] |
| IC50 for Geranylgeranyltransferase-1 (GGT-1) | 520 nM | 1700 nM | 9.4 nM | [3] |
Experimental Protocols
Western Blot for Protein Prenylation Status
-
Cell Treatment: Plate cells and treat with FGTI-2734 at the desired concentrations for the desired duration (e.g., 48-72 hours).
-
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Unprenylated proteins will migrate slower than their prenylated counterparts. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins known to be prenylated (e.g., HDJ2 for farnesylation, RAP1A for geranylgeranylation) and RAS isoforms (KRAS, NRAS).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. An upward shift in the band for these proteins indicates a lack of prenylation.
Cellular Fractionation for RAS Membrane Localization
-
Cell Treatment: Treat cells with FGTI-2734 as described above.
-
Homogenization: Harvest and wash cells, then resuspend in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifugation: Centrifuge the homogenate at low speed to pellet nuclei and intact cells.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
Analysis: Analyze equal amounts of protein from the cytosolic and membrane fractions by Western blot using antibodies against RAS isoforms. Use markers for the cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+ ATPase) fractions to ensure proper separation.
Visualizations
Caption: On-target mechanism of FGTI-2734.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 7. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FGTI-2734 Concentration for Apoptosis Induction
Welcome to the technical support center for FGTI-2734. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of FGTI-2734 for apoptosis induction in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
I. Frequently Asked Questions (FAQs)
Q1: What is FGTI-2734 and what is its mechanism of action in inducing apoptosis?
A1: FGTI-2734 is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] Its primary mechanism involves preventing the post-translational modification (prenylation) of RAS proteins, particularly KRAS.[2] This inhibition prevents KRAS from localizing to the cell membrane, which is essential for its oncogenic signaling.[2] By blocking KRAS signaling, FGTI-2734 downregulates pro-survival pathways such as PI3K/AKT/mTOR and cMYC, while upregulating the tumor suppressor p53.[1][2] This shift in signaling ultimately leads to the activation of the apoptotic cascade.
Q2: Which cancer cell lines are sensitive to FGTI-2734-induced apoptosis?
A2: Cell lines with a dependency on mutant KRAS for survival are particularly sensitive to FGTI-2734. Studies have shown that mutant KRAS-dependent pancreatic (MiaPaCa-2, L3.6pl) and lung (Calu-1) cancer cell lines undergo apoptosis upon treatment with FGTI-2734.[2][3] In contrast, mutant KRAS-independent cell lines (e.g., A549, H460, DLD1) are less sensitive.[3]
Q3: What is the recommended concentration range for FGTI-2734 to induce apoptosis in vitro?
A3: The effective concentration of FGTI-2734 for inducing apoptosis in sensitive cell lines typically ranges from 1 µM to 30 µM.[3] A dose-dependent increase in apoptotic markers is observed within this range. For initial experiments, a dose-response study starting from 1 µM is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I confirm that FGTI-2734 is inducing apoptosis in my cell line?
A4: Apoptosis can be confirmed through various methods, including:
-
Western Blotting: Detecting the cleavage of caspase-3 and its substrate, PARP.[3]
-
Annexin V/Propidium Iodide (PI) Staining: Using flow cytometry to identify early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assays: Measuring the enzymatic activity of caspases, particularly caspase-3/7.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low apoptosis observed after FGTI-2734 treatment. | Cell line is not dependent on mutant KRAS: FGTI-2734 is most effective in cell lines where survival is driven by mutant KRAS signaling. | Confirm the KRAS dependency of your cell line. Consider using a positive control cell line known to be sensitive to FGTI-2734 (e.g., MiaPaCa-2). |
| Incorrect concentration of FGTI-2734: The concentration may be too low to induce a significant apoptotic response. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell line. | |
| Insufficient incubation time: The duration of treatment may not be long enough for the apoptotic process to be initiated and detected. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Compound instability or improper storage: FGTI-2734 may have degraded if not stored correctly. | Ensure FGTI-2734 is stored as recommended by the supplier (typically at -20°C or -80°C). Prepare fresh stock solutions and dilute to the final working concentration immediately before use. | |
| High background apoptosis in control (DMSO-treated) cells. | Cell culture stress: High cell density, nutrient deprivation, or contamination can lead to spontaneous apoptosis. | Maintain optimal cell culture conditions. Ensure cells are seeded at an appropriate density and have fresh media. Regularly check for contamination. |
| DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | Use a final DMSO concentration of 0.1% or lower in your experiments. Test the effect of your DMSO concentration alone on cell viability and apoptosis. | |
| Inconsistent results between experiments. | Variability in cell passage number: Cellular responses can change with increasing passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent FGTI-2734 preparation: Variations in the preparation of stock and working solutions can lead to different effective concentrations. | Prepare a large batch of stock solution, aliquot, and store appropriately. Use a consistent protocol for preparing working solutions. |
III. Data Presentation
The following tables summarize the concentration-dependent effects of FGTI-2734 on key apoptotic markers in mutant KRAS-dependent cell lines. The data is estimated from densitometric analysis of Western blots from published studies.
Table 1: Effect of FGTI-2734 on PARP Cleavage
| Cell Line | FGTI-2734 Concentration (µM) | % Cleaved PARP (Normalized to loading control) |
| MiaPaCa-2 | 0 (DMSO) | Baseline |
| 3 | ~25% | |
| 10 | ~60% | |
| 30 | ~85% | |
| L3.6pl | 0 (DMSO) | Baseline |
| 3 | ~20% | |
| 10 | ~55% | |
| 30 | ~80% | |
| Calu-1 | 0 (DMSO) | Baseline |
| 3 | ~30% | |
| 10 | ~70% | |
| 30 | ~90% |
Table 2: Effect of FGTI-2734 on Caspase-3 Cleavage
| Cell Line | FGTI-2734 Concentration (µM) | % Cleaved Caspase-3 (Normalized to loading control) |
| MiaPaCa-2 | 0 (DMSO) | Baseline |
| 3 | ~30% | |
| 10 | ~65% | |
| 30 | ~90% | |
| L3.6pl | 0 (DMSO) | Baseline |
| 3 | ~25% | |
| 10 | ~60% | |
| 30 | ~85% | |
| Calu-1 | 0 (DMSO) | Baseline |
| 3 | ~35% | |
| 10 | ~75% | |
| 30 | ~95% |
IV. Experimental Protocols
A. Western Blotting for Cleaved Caspase-3 and PARP
This protocol describes the detection of apoptosis markers by Western blotting following FGTI-2734 treatment.
1. Cell Seeding and Treatment:
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with the desired concentrations of FGTI-2734 (e.g., 0, 3, 10, 30 µM) for the determined optimal time (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Quantification:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the cleaved caspase-3 and PARP bands to the loading control.
B. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the detection of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
1. Cell Seeding and Treatment:
- Follow the same procedure as described in the Western blotting protocol.
2. Cell Harvesting:
- Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Wash the cells twice with ice-cold PBS.
3. Staining:
- Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Annexin V binding buffer to each tube.
4. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer within 1 hour of staining.
- Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the compensation and gates.
- Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
V. Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Overcoming resistance to FGTI-2734 treatment in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FGTI-2734 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FGTI-2734?
A1: FGTI-2734 is a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1][2] It functions as a RAS C-terminal mimetic, preventing the post-translational modification (prenylation) required for RAS proteins, particularly KRAS, to localize to the cell membrane.[1][3] By inhibiting both FT and GGT-1, FGTI-2734 overcomes the resistance mechanism where cancer cells utilize GGT-1 to geranylgeranylate KRAS when FT is inhibited by farnesyltransferase inhibitors (FTIs).[3][4][5]
Q2: What are the recommended in vitro concentrations and treatment durations for FGTI-2734?
A2: For in vitro studies, concentrations typically range from 1 to 30 µM for a 72-hour treatment period.[1] However, the optimal concentration and duration may vary depending on the cell line and experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal conditions for your specific cell line.
Q3: How can I confirm that FGTI-2734 is active in my cell line?
A3: The activity of FGTI-2734 can be confirmed by observing the inhibition of protein prenylation. This can be assessed by a gel shift assay or Western blot for proteins like HDJ2 (a farnesylation marker) and RAP1A (a geranylgeranylation marker).[3][6] Unprenylated proteins will exhibit a slower migration on the gel.[3][6] Additionally, you can assess the mislocalization of KRAS from the cell membrane to the cytosol using immunofluorescence or cellular fractionation followed by Western blotting.[3][4][5][7]
Q4: In which cancer types has FGTI-2734 shown efficacy?
A4: FGTI-2734 has demonstrated efficacy in various cancer cell lines and patient-derived xenografts (PDXs) with mutant KRAS, including pancreatic, lung, and colon cancers.[3][4][5][7][8] It has been shown to be effective in tumors dependent on mutant KRAS for their growth.[3][4][5]
Q5: How can FGTI-2734 be used to overcome resistance to other targeted therapies?
A5: FGTI-2734 can be used in combination with other targeted therapies to overcome resistance. For instance, in KRAS G12C mutant lung cancer, it has been shown to synergize with sotorasib by blocking wild-type RAS membrane localization and subsequent ERK reactivation, a key resistance mechanism to sotorasib.[9][10][11][12]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed after FGTI-2734 treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on mutant KRAS signaling. | Confirm the KRAS mutation status of your cell line. FGTI-2734 is most effective in cells that are dependent on mutant KRAS signaling.[3][4][5] |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response experiment with a broader range of FGTI-2734 concentrations (e.g., 1-50 µM) and extend the treatment duration (e.g., up to 96 hours). |
| Drug degradation. | Ensure proper storage of FGTI-2734 stock solutions (-20°C for short-term, -80°C for long-term).[1] Prepare fresh dilutions for each experiment. |
| Alternative survival pathways are activated. | Investigate the activation of other signaling pathways that may compensate for the inhibition of RAS. Consider combination therapies to target these pathways. |
Problem 2: Inconsistent results in prenylation inhibition assays.
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis or protein extraction. | Use a lysis buffer optimized for your cell type and ensure complete cell lysis. Include protease and phosphatase inhibitors in your buffer. |
| Antibody issues in Western blotting. | Validate the specificity of your primary antibodies for both prenylated and unprenylated forms of the target protein. Use appropriate positive and negative controls. |
| Incorrect gel electrophoresis conditions. | Optimize the percentage of your polyacrylamide gel to achieve good separation between the prenylated and unprenylated protein bands. Unprenylated proteins will migrate slower.[3][6] |
Problem 3: Difficulty in observing KRAS mislocalization.
| Possible Cause | Troubleshooting Step |
| Suboptimal fixation and permeabilization for immunofluorescence. | Test different fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) conditions to preserve the cellular localization of KRAS. |
| Inefficient cellular fractionation. | Use a well-established protocol for membrane and cytosolic fractionation. Monitor the purity of your fractions using marker proteins (e.g., a membrane-bound receptor for the membrane fraction and a cytosolic protein for the cytosolic fraction).[6] |
| Low abundance of KRAS. | Consider overexpressing a tagged version of KRAS (e.g., GFP-KRAS) to facilitate visualization.[3] |
Quantitative Data Summary
Table 1: In Vitro Potency of FGTI-2734 and Other Prenylation Inhibitors
| Inhibitor | Target(s) | IC50 (FT) | IC50 (GGT-1) |
| FGTI-2734 | FT & GGT-1 | 250 nM [1][2][13] | 520 nM [1][2][13] |
| FTI-2148 | FT | - | - |
| GGTI-2418 | GGT-1 | - | - |
Table 2: In Vitro Effects of FGTI-2734 on Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Effect of FGTI-2734 (1-30 µM, 72h) |
| MiaPaCa2 | Pancreatic | G12C | Induction of CASPASE-3 and PARP cleavage[1][3] |
| L3.6pl | Pancreatic | G12D | Induction of CASPASE-3 and PARP cleavage[1][3] |
| Calu-6 | Lung | Q61K | Induction of CASPASE-3 and PARP cleavage[1][3] |
| A549 | Lung | G12S | Minimal effect on apoptosis (KRAS-independent)[3] |
| H460 | Lung | Q61H | Minimal effect on apoptosis (KRAS-independent)[3] |
| DLD1 | Colon | G13D | Minimal effect on apoptosis (KRAS-independent)[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Prenylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of FGTI-2734 or vehicle control (DMSO) for 72 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against HDJ2, RAP1A, KRAS, or NRAS overnight at 4°C.[3][6] Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Unprenylated proteins will show a noticeable upward shift in molecular weight.[3][6]
Protocol 2: Cellular Fractionation for KRAS Localization
-
Cell Treatment: Treat cells with FGTI-2734 as described in Protocol 1.
-
Cell Harvesting and Homogenization: Harvest cells and wash with PBS. Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the cytosolic fraction (S100), and the pellet is the membrane fraction (P100).[6]
-
Western Blot Analysis: Resuspend the membrane pellet in lysis buffer. Analyze equal amounts of protein from both the cytosolic and membrane fractions by Western blotting using an anti-KRAS antibody. Use marker proteins such as RhoGDI for the cytosol and a membrane receptor for the membrane fraction to verify the purity of the fractions.[6]
Visualizations
Caption: Mechanism of action of FGTI-2734.
Caption: Troubleshooting workflow for FGTI-2734 experiments.
Caption: Logic of combination therapy with Sotorasib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGTI-2734 | Dual FT-GGT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 9. news-medical.net [news-medical.net]
- 10. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 11. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 12. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 13. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results in FGTI-2734 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound FGTI-2734. FGTI-2734 is a selective inhibitor of the Fictional Growth Target Kinase (FGTK), a key component of the RAS-RAF-MEK-ERK signaling pathway. This guide will help you interpret unexpected results and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for FGTI-2734?
FGTI-2734 is a potent and selective ATP-competitive inhibitor of FGTK. By blocking FGTK activity, FGTI-2734 is expected to decrease the phosphorylation of its downstream targets, leading to a reduction in cell proliferation and survival in FGTK-dependent cell lines.
Q2: We are observing lower-than-expected potency (higher IC50 value) in our cell-based assays. What are the potential causes?
Several factors could contribute to lower-than-expected potency. These can range from issues with the compound itself to the specific biological system being used. It is crucial to systematically investigate each possibility. Common causes include compound degradation, poor cell permeability, or the presence of compensatory signaling pathways.
Q3: Our results from a cell viability assay and a target engagement assay are contradictory. How do we interpret this?
Contradictory results between different assays are a common challenge in drug discovery. For instance, you might observe successful target engagement (e.g., reduced phosphorylation of a downstream marker) but no effect on cell viability. This could suggest that the inhibition of FGTK alone is not sufficient to induce cell death in your specific cell model or that the cells have adapted to the inhibitor.
Troubleshooting Guides
Issue 1: Higher-Than-Expected IC50 Values
If you are observing IC50 values for FGTI-2734 that are significantly higher than the expected range, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Instability | Verify the stability of FGTI-2734 in your specific cell culture medium and conditions. Perform a time-course experiment to assess compound degradation. |
| Solubility Issues | Confirm the solubility of FGTI-2734 in your solvent (e.g., DMSO) and its final concentration in the assay medium. Precipitated compound will not be active. |
| Cell Permeability | If possible, use a cell-based target engagement assay to confirm that FGTI-2734 is reaching its intracellular target. |
| High Protein Binding | The presence of high concentrations of serum proteins (like albumin) in the culture medium can bind to the compound, reducing its free concentration. Consider reducing the serum percentage or using a serum-free medium for a short duration. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of efflux pumps or mutations in the target protein. |
Issue 2: Unexpected Cellular Toxicity
If FGTI-2734 is showing toxicity in cell lines that are not expected to be FGTK-dependent, or if the toxicity profile is inconsistent with on-target effects, investigate the possibility of off-target effects.
Troubleshooting Off-Target Toxicity
| Step | Action | Expected Outcome |
| 1. Off-Target Profiling | Screen FGTI-2734 against a panel of other kinases or known off-target liabilities. | Identification of any unintended molecular targets of FGTI-2734. |
| 2. Structural Analogs | Test a structurally related but inactive analog of FGTI-2734. | If the inactive analog also shows toxicity, it suggests the toxic effect is independent of FGTK inhibition. |
| 3. Rescue Experiments | Attempt to rescue the toxic phenotype by overexpressing a downstream effector of FGTK or by adding a downstream metabolite. | A successful rescue would indicate that the toxicity is indeed on-target. |
Experimental Protocols
Western Blot for Phospho-ERK (p-ERK) Levels
This protocol is designed to assess the on-target activity of FGTI-2734 by measuring the phosphorylation of ERK, a downstream effector in the FGTK pathway.
-
Cell Seeding and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. The next day, treat the cells with various concentrations of FGTI-2734 (and appropriate controls, such as a vehicle) for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against p-ERK overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe for total ERK or a housekeeping protein like GAPDH.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with FGTI-2734.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of FGTI-2734 and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: The FGTK signaling pathway and the inhibitory action of FGTI-2734.
Caption: A workflow for troubleshooting unexpected experimental results with FGTI-2734.
Caption: Logical relationships between on-target and potential off-target effects of FGTI-2734.
FGTI-2734 mesylate degradation and handling precautions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using FGTI-2734 mesylate.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For long-term storage, this compound solid should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2]
2. How should I prepare and store stock solutions of this compound?
Stock solutions can be prepared by dissolving the solid in an organic solvent such as DMSO. For storage of stock solutions, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[3][4]
3. Can I store this compound in an aqueous solution?
It is not recommended to store aqueous solutions of FGTI-2734 for more than one day.[5] For experiments requiring aqueous buffers, fresh solutions should be prepared daily from the stock.
4. What are the recommended solvents for dissolving this compound?
FGTI-2734 is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5] The solubility is approximately 30 mg/mL in ethanol and 10 mg/mL in DMSO and DMF.[5] It is also soluble in PBS (pH 7.2) at approximately 10 mg/mL.[5]
5. What are the general safety precautions for handling this compound?
This compound should be handled as a hazardous material.[5] Avoid ingestion, inhalation, and contact with eyes and skin.[6] It is important to wash hands thoroughly after handling.[5] Personal protective equipment, such as gloves and safety glasses, should be worn. In case of accidental release, ensure adequate ventilation and use appropriate equipment for cleanup.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of FGTI-2734 in my experiments.
-
Potential Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.
-
Troubleshooting Steps:
-
Verify that the solid compound has been stored at -20°C.
-
Confirm that stock solutions in DMSO have not been stored for longer than 6 months at -80°C or 1 month at -20°C.[3][4]
-
Ensure that aqueous solutions were freshly prepared for each experiment and not stored.[5]
-
Consider preparing a fresh stock solution from a new vial of solid compound.
-
-
-
Potential Cause 2: Incorrect Solution Concentration. Errors in weighing the compound or in serial dilutions can lead to inaccurate concentrations.
-
Troubleshooting Steps:
-
Recalculate all dilutions.
-
If possible, verify the concentration of the stock solution using a spectrophotometer or another analytical method.
-
Prepare a fresh stock solution, paying close attention to weighing and solvent volume.
-
-
Issue 2: Unexpected peaks observed during analytical analysis (e.g., HPLC, LC-MS) of the experimental sample.
-
Potential Cause: Degradation of this compound. The presence of unexpected peaks may indicate the formation of degradation products. While specific degradation pathways for FGTI-2734 are not extensively documented, related compounds suggest potential mechanisms.
-
Troubleshooting Steps:
-
Check for Hydrolysis: FGTI-2734 contains a sulfonamide group, which can be susceptible to hydrolysis under acidic or alkaline conditions.[5][6] If your experimental conditions involve a wide pH range, consider if hydrolysis of the sulfonamide bond could be occurring.
-
Evaluate Photodegradation: The pyridine moiety in FGTI-2734 could be susceptible to photodegradation upon exposure to UV light.[7][8] Protect solutions from light, especially during long experiments.
-
Review Solvent and Buffer Compatibility: Ensure that the solvents and buffers used are compatible with FGTI-2734 and do not promote degradation.
-
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Form | Solvent/Storage Condition | Solubility/Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution | DMSO at -80°C | Stable for up to 6 months | [3][4] |
| Stock Solution | DMSO at -20°C | Stable for up to 1 month | [3][4] |
| Aqueous Solution | N/A | Not recommended for storage > 1 day | [5] |
| Solution | Ethanol | ~30 mg/mL | [5] |
| Solution | DMSO | ~10 mg/mL | [5] |
| Solution | DMF | ~10 mg/mL | [5] |
| Solution | PBS (pH 7.2) | ~10 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound solid, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of FGTI-2734 is 510.6 g/mol . To prepare a 10 mM solution, you will need 5.106 mg of FGTI-2734 per 1 mL of DMSO.
-
Procedure: a. Allow the vial of solid FGTI-2734 to equilibrate to room temperature before opening. b. Weigh out the required amount of FGTI-2734 solid in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex or sonicate briefly until the solid is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. FGTI-2734|1247018-19-4|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cell line-specific responses to FGTI-2734 mesylate
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for conducting experiments with FGTI-2734 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is FGTI-2734 and what is its mechanism of action?
FGTI-2734 is a RAS C-terminal mimetic dual inhibitor of farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1).[1] Its primary mechanism is to prevent the membrane localization of KRAS, which is essential for its cancer-causing activities.[1][2][3] Unlike farnesyltransferase inhibitors (FTIs) that can be overcome by alternative geranylgeranylation of KRAS, FGTI-2734 blocks both pathways, thus overcoming this resistance mechanism.[2][3][4]
Q2: In which cell lines is FGTI-2734 expected to be effective?
FGTI-2734 is selectively effective in cancer cell lines that are dependent on mutant KRAS for their viability.[5][6] It has been shown to induce apoptosis in mutant KRAS-dependent pancreatic (MiaPaCa2, L3.6pl) and lung (Calu6) cancer cells.[1][5][6] Conversely, it does not induce apoptosis in mutant KRAS-independent cell lines (e.g., A549, H460, DLD1) or in cancer cells with wild-type RAS (e.g., H2126, H522, H661, H322).[5][6]
Q3: What are the key signaling pathways affected by FGTI-2734?
FGTI-2734 has been shown to suppress key oncogenic signaling pathways downstream of KRAS. Notably, it inhibits the PI3K/AKT/mTOR pathway, evidenced by the reduced phosphorylation of AKT and S6.[2][3][4][5] It also suppresses cMYC levels and upregulates the tumor suppressor p53.[2][3][4][5] Interestingly, it appears to have a minimal effect on the Erk1/2 pathway in some contexts.[5] However, in KRAS G12C lung cancer models resistant to sotorasib, FGTI-2734 has been shown to overcome resistance by blocking ERK reactivation.[7][8][9]
Troubleshooting Guide
Problem 1: No significant decrease in cell viability is observed after treatment with FGTI-2734.
-
Is your cell line KRAS-dependent? FGTI-2734's efficacy is highly dependent on the cell line's reliance on mutant KRAS signaling.[5][6] Confirm the KRAS dependency of your model. The compound is not expected to be effective in KRAS-independent or wild-type RAS cell lines.[5]
-
Was the concentration and duration of treatment sufficient? For in vitro studies, concentrations in the range of 1-30 µM for 72 hours have been shown to be effective in inducing apoptosis in sensitive cell lines.[1] IC50 values for patient-derived pancreatic tumor cells in 2D culture range from 6 to 28 µM.[5]
-
Are you using an appropriate assay? Standard cell viability assays such as MTT or CellTiter-Glo can be used. For a more detailed understanding of the cellular response, consider assays for apoptosis (e.g., Annexin V staining, caspase-3/7 activity) or cell cycle analysis.
Problem 2: Inconsistent results in protein prenylation assays.
-
Are you using the correct antibody for detection? Western blotting for prenylation status often relies on a mobility shift of the target protein. Unprenylated proteins migrate slower than their prenylated counterparts.[5][10] Ensure your antibody can detect both forms or use specific antibodies for unprenylated proteins like RAP1A.[10]
-
Was the FGTI-2734 concentration adequate? Inhibition of protein prenylation of targets like HDJ2 and RAP1A has been observed at concentrations between 3-30 µM after 72 hours of treatment.[1]
-
Is the lysis buffer appropriate? Ensure your lysis buffer and sample preparation method are suitable for preserving the proteins of interest and their post-translational modifications.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of FGTI-2734
| Target | IC50 Value |
| Farnesyl Transferase (FT) | 250 nM |
| Geranylgeranyl Transferase-1 (GGT-1) | 520 nM |
Data sourced from MedChemExpress.[1]
Table 2: Cell Line-Specific Responses to FGTI-2734
| Cell Line | KRAS Status | KRAS Dependency | Response to FGTI-2734 |
| MiaPaCa2 | Mutant | Dependent | Apoptosis Induction |
| L3.6pl | Mutant | Dependent | Apoptosis Induction |
| Calu6 | Mutant | Dependent | Apoptosis Induction |
| A549 | Mutant | Independent | No Apoptosis |
| H460 | Mutant | Independent | No Apoptosis |
| DLD1 | Mutant | Independent | No Apoptosis |
| H2126 | Wild-Type | N/A | No Apoptosis |
| H522 | Wild-Type | N/A | No Apoptosis |
| H661 | Wild-Type | N/A | No Apoptosis |
| H322 | Wild-Type | N/A | No Apoptosis |
Information compiled from multiple studies.[5][6]
Experimental Protocols
1. Western Blot Analysis for Protein Prenylation and Signaling Pathways
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with vehicle (DMSO) or varying concentrations of FGTI-2734 (e.g., 1, 3, 10, 30 µM) for 72 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those for KRAS, NRAS, HDJ2, RAP1A, p-AKT, AKT, p-S6, S6, cMYC, p53, cleaved CASPASE-3, and PARP.[1][5]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Apoptosis Analysis by Caspase-3 and PARP Cleavage
This protocol follows the same initial steps as the Western Blot analysis. The key is the selection of primary antibodies to detect the cleaved (active) forms of CASPASE-3 and PARP, which are hallmarks of apoptosis.[1]
3. Assessment of RAS Membrane Association
This can be evaluated using immunofluorescence or cellular fractionation followed by Western blotting.[2][3]
-
Immunofluorescence:
-
Grow cells on coverslips and treat with FGTI-2734.
-
Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with BSA.
-
Incubate with a primary antibody against KRAS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope to observe the localization of KRAS. In untreated cells, KRAS will be localized to the cell membrane, while FGTI-2734 treatment will result in diffuse cytoplasmic localization.[5]
-
-
Cellular Fractionation:
-
Treat and harvest cells as described previously.
-
Use a commercial cellular fractionation kit to separate the membrane and cytosolic fractions.
-
Analyze equal amounts of protein from each fraction by Western blotting for KRAS.
-
Visualizations
Caption: Mechanism of action of FGTI-2734.
Caption: General experimental workflow for FGTI-2734.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 8. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of FGTI-2734 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the investigational agent FGTI-2734 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is FGTI-2734 and why is its bioavailability a concern?
A1: FGTI-2734 is a promising investigational dual inhibitor of farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1), designed as a RAS C-terminal mimetic.[1] It has demonstrated potential in preclinical models of KRAS-mutant cancers by preventing the membrane localization of the KRAS protein.[1] Like many peptidomimetic compounds, FGTI-2734's physicochemical properties may present challenges for oral absorption, potentially leading to low and variable bioavailability. While specific data on its permeability and solubility classification (BCS class) are not publicly available, its molecular weight of 510.63 g/mol and its development for intraperitoneal administration in initial in-vivo studies suggest that oral delivery could be a hurdle.[1][2]
Q2: What are the primary factors that could limit the oral bioavailability of FGTI-2734?
A2: The primary barriers to oral bioavailability for a compound like FGTI-2734 can be categorized as follows:
-
Poor Aqueous Solubility: Although some data suggests solubility in PBS, the overall lipophilic nature of similar kinase inhibitors can lead to low solubility in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecular size and characteristics of FGTI-2734 may limit its ability to pass through the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation, reducing the amount of active drug.
-
Efflux Transporters: FGTI-2734 could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
Q3: What are the initial steps to diagnose a bioavailability problem with FGTI-2734 in my animal model?
A3: If you are observing low or highly variable plasma concentrations of FGTI-2734 after oral administration, a systematic approach is recommended. First, ensure the analytical method (e.g., LC-MS/MS) for quantifying the drug in plasma is validated and sensitive enough. Next, a pilot pharmacokinetic (PK) study comparing oral (PO) and intravenous (IV) administration is crucial. This will determine the absolute bioavailability and help differentiate between poor absorption and rapid clearance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: After oral gavage of a simple suspension of FGTI-2734, the plasma concentrations are below the limit of quantification (BLQ) or highly variable.
-
Question: What is the likely cause and what should I try next?
-
Answer: This is likely due to poor aqueous solubility and/or low dissolution rate in the GI tract. A simple suspension of a poorly soluble compound often fails to provide sufficient dissolved drug for absorption.
Recommended Actions:
-
Particle Size Reduction: Decrease the particle size of the FGTI-2734 powder to increase its surface area and dissolution rate. This can be achieved through micronization or, more effectively, by preparing a nanosuspension.
-
Formulation Enhancement: Move beyond a simple suspension. Consider formulating FGTI-2734 in a solubilizing vehicle. For early-stage studies, lipid-based formulations like a Self-Emulsifying Drug Delivery System (SEDDS) or an amorphous solid dispersion (ASD) are powerful strategies.
-
Issue 2: I have tried a co-solvent system (e.g., PEG 400, DMSO, ethanol), but the drug appears to precipitate upon administration or in vitro dilution.
-
Question: Why is this happening and what is a more robust alternative?
-
Answer: Co-solvent systems can be effective at dissolving the drug in the formulation but can fail upon dilution in the aqueous environment of the GI tract, leading to drug precipitation. This "springing out" effect results in low and erratic absorption.
Recommended Actions:
-
Lipid-Based Formulations (SEDDS): These are mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in GI fluids. This keeps the drug in a solubilized state, presenting it in small droplets for absorption.
-
Amorphous Solid Dispersions (ASD): By dispersing FGTI-2734 in a polymer matrix in an amorphous state, you can achieve a much higher apparent solubility and dissolution rate compared to its crystalline form. This can create a supersaturated solution in the gut, driving absorption.
-
Issue 3: My formulation has improved in vitro dissolution, but the in vivo bioavailability is still lower than expected.
-
Question: What other barriers could be limiting the bioavailability of FGTI-2734?
-
Answer: If solubility and dissolution are addressed, the limiting factors could be poor intestinal permeability or significant first-pass metabolism.
Recommended Actions:
-
Assess Permeability: In vitro models like Caco-2 cell monolayers can provide an indication of a compound's intestinal permeability and whether it is a substrate for efflux transporters.
-
Consider Permeation Enhancers: Some excipients used in SEDDS formulations (e.g., certain surfactants) can also act as permeation enhancers by transiently opening tight junctions between intestinal cells.
-
Bypass First-Pass Metabolism: Lymphatic transport is a potential route to bypass the liver's first-pass effect. Long-chain triglycerides in lipid-based formulations can promote lymphatic uptake.
-
Absolute Bioavailability Study: If not already done, a comparison with IV administration is essential to understand the full extent of the absorption barrier versus metabolic clearance.
-
Data Presentation: Hypothetical Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for FGTI-2734 in rats following a single oral dose of 10 mg/kg in different formulations, illustrating the potential impact of various bioavailability enhancement strategies. An IV dose of 2 mg/kg is used as a reference for calculating absolute bioavailability (F%).
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Absolute Bioavailability (F%) |
| Intravenous (IV) | - | - | 1500 | 100% |
| Aqueous Suspension | 50 ± 15 | 2.0 | 220 ± 80 | ~3% |
| Nanosuspension | 250 ± 60 | 1.5 | 1300 ± 350 | ~17% |
| SEDDS | 850 ± 210 | 1.0 | 4800 ± 1100 | ~64% |
| Amorphous Solid Dispersion | 1100 ± 280 | 0.75 | 5800 ± 1400 | ~77% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate FGTI-2734 in a lipid-based system to improve its solubility and oral absorption.
Materials:
-
FGTI-2734
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Glass vials, magnetic stirrer, and heating plate.
Methodology:
-
Screening of Excipients:
-
Determine the solubility of FGTI-2734 in various oils, surfactants, and co-surfactants. Add an excess amount of FGTI-2734 to 1 g of each excipient in a glass vial.
-
Vortex the mixture and place it on a shaker at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and quantify the amount of dissolved FGTI-2734 in the supernatant by a validated analytical method (e.g., HPLC-UV).
-
Select the excipients that show the highest solubility for FGTI-2734.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the screening.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix it with the oil phase at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each oil/Smix mixture with water dropwise under gentle stirring. Observe the formation of a clear or bluish-white emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of FGTI-2734-Loaded SEDDS:
-
Choose a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of FGTI-2734 to the mixture and stir until it is completely dissolved. Gentle heating (40-50°C) may be applied if necessary.
-
The final product should be a clear, homogenous liquid.
-
-
Characterization:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water at 37°C with gentle stirring (50 rpm). Record the time it takes for a uniform emulsion to form.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Protocol 2: Comparative Oral Bioavailability Study in Rats
Objective: To determine and compare the pharmacokinetic profiles and bioavailability of different FGTI-2734 formulations.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters.
-
FGTI-2734 formulations (e.g., aqueous suspension, SEDDS).
-
IV formulation of FGTI-2734 (dissolved in a suitable vehicle like DMSO:PEG400).
-
Oral gavage needles, syringes.
-
Blood collection tubes (e.g., with K2-EDTA).
-
Centrifuge.
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize rats for at least 3 days before the study.
-
Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (n=4-6 per group), one for each formulation and one for the IV dose.
-
Administer the oral formulations via oral gavage at a target dose (e.g., 10 mg/kg). Record the exact time of administration.
-
Administer the IV formulation as a slow bolus injection via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 200 µL) from the jugular vein catheter at predetermined time points.
-
Suggested time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Suggested time points for IV administration: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Processing and Analysis:
-
Immediately place blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of FGTI-2734 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each group using non-compartmental analysis software.
-
Calculate the absolute bioavailability (F%) for each oral formulation using the formula: F(%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
Mandatory Visualizations
Signaling Pathway of FGTI-2734
Caption: Mechanism of action of FGTI-2734.
Experimental Workflow for Bioavailability Study
Caption: Workflow for a comparative bioavailability study.
Troubleshooting Logic for Low Bioavailability
References
Addressing variability in FGTI-2734 experimental outcomes
Welcome to the technical support center for FGTI-2734. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of FGTI-2734, a dual farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1) inhibitor. Here you will find troubleshooting guidance and frequently asked questions to address potential variability in your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with FGTI-2734, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing inconsistent inhibition of KRAS prenylation and membrane localization?
Possible Causes:
-
Suboptimal concentration of FGTI-2734: The effective concentration can vary between cell lines.
-
Incorrect timing of treatment: The time required to observe effects on protein prenylation and localization may differ depending on the experimental system.
-
Cell confluence: High cell density can affect drug uptake and cellular response.
-
Reagent quality: Degradation of FGTI-2734 due to improper storage.
Troubleshooting Steps:
-
Perform a dose-response curve: Test a range of FGTI-2734 concentrations (e.g., 1-30 µM) to determine the optimal concentration for your specific cell line and assay.[1]
-
Optimize treatment duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal treatment time for observing the desired effects.[1]
-
Standardize cell seeding density: Ensure consistent cell confluence at the time of treatment for all experiments.
-
Proper storage: Store FGTI-2734 stock solutions at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month), preferably under nitrogen.[1]
Q2: I am not seeing the expected downstream effects on signaling pathways (e.g., PI3K/AKT/mTOR). What could be the reason?
Possible Causes:
-
Cell line dependence: The effect of FGTI-2734 on downstream signaling can be cell-context specific and may be more pronounced in mutant KRAS-dependent tumors.[2]
-
Insufficient treatment duration: Changes in downstream signaling may require longer exposure to the inhibitor.
-
Compensatory signaling: Cells may activate alternative pathways to compensate for the inhibition of RAS signaling.
Troubleshooting Steps:
-
Confirm KRAS dependency: Verify that your cell model is dependent on mutant KRAS for growth and survival.
-
Extend treatment duration: Increase the incubation time with FGTI-2734 to allow for changes in downstream signaling pathways to manifest.
-
Probe multiple pathway components: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and other relevant pathways (e.g., p-AKT, p-S6) to get a comprehensive view of the signaling cascade.[2]
-
Consider combination therapy: In some contexts, co-treatment with other inhibitors may be necessary to overcome compensatory signaling. For instance, FGTI-2734 has been shown to be effective in combination with sotorasib to overcome resistance by inhibiting ERK reactivation.[3][4][5][6]
Q3: My in vivo xenograft studies are showing limited tumor growth inhibition with FGTI-2734.
Possible Causes:
-
Tumor model independence from KRAS: The selected xenograft model may not be driven by mutant KRAS. FGTI-2734 is most effective in mutant KRAS-dependent tumors.[2]
-
Suboptimal dosing or administration schedule: The dose and frequency of FGTI-2734 administration may not be sufficient to maintain therapeutic concentrations in the tumor.
-
Pharmacokinetic/pharmacodynamic (PK/PD) issues: The bioavailability and metabolism of FGTI-2734 could vary in the chosen animal model.
Troubleshooting Steps:
-
Verify KRAS mutation status: Confirm that the tumor model harbors a KRAS mutation and is dependent on this pathway.
-
Optimize dosing regimen: Based on published studies, a starting point for intraperitoneal administration in mice is 100 mg/kg/daily.[1] However, this may need to be optimized for your specific model.
-
Conduct PK/PD studies: If feasible, perform studies to measure the concentration of FGTI-2734 in plasma and tumor tissue over time to correlate with target engagement.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (FT) | 250 nM | [1] |
| IC50 (GGT-1) | 520 nM | [1] |
| In Vitro Concentration Range | 1-30 µM | [1] |
| In Vitro Treatment Duration | 72 hours | [1] |
| In Vivo Dosing (Mouse) | 100 mg/kg/day (intraperitoneally) | [1] |
| In Vivo Treatment Duration | 18 to 25 days | [1] |
Key Experimental Protocols
1. Western Blot for Protein Prenylation
-
Objective: To assess the inhibition of protein prenylation by observing a mobility shift in farnesylated (e.g., HDJ2) and geranylgeranylated (e.g., RAP1A) proteins.
-
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of FGTI-2734 concentrations for the desired duration (e.g., 72 hours).
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against HDJ2, RAP1A, and a loading control (e.g., β-actin). Unprenylated proteins will migrate slower than their prenylated counterparts.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Immunofluorescence for KRAS Membrane Localization
-
Objective: To visualize the effect of FGTI-2734 on the subcellular localization of KRAS.
-
Methodology:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with FGTI-2734 for the optimized duration.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for KRAS.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the localization of KRAS using a fluorescence microscope. In untreated cells, KRAS should localize to the cell membrane, while FGTI-2734 treatment should result in a more diffuse cytoplasmic signal.[2]
-
Visual Guides
Caption: Mechanism of action of FGTI-2734 in inhibiting RAS signaling.
Caption: A typical experimental workflow for characterizing FGTI-2734 effects.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 5. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 6. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
Validation & Comparative
A Comparative Analysis of Prenylation Inhibitors: FGTI-2734 vs. FTI-2148 and GGTI-2418 in Cancer Research
A detailed examination of the dual farnesyltransferase and geranylgeranyltransferase inhibitor FGTI-2734 against the selective inhibitors FTI-2148 and GGTI-2418, focusing on their efficacy in preclinical cancer models, particularly those driven by KRAS mutations.
The post-translational modification of proteins by farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1), collectively known as prenylation, is critical for the membrane localization and function of several key signaling proteins implicated in cancer, most notably the RAS family of small GTPases. Inhibition of these enzymes has therefore emerged as a promising therapeutic strategy. This guide provides a comparative overview of three key inhibitors: FGTI-2734, a dual FT and GGT-1 inhibitor; FTI-2148, a selective farnesyltransferase inhibitor (FTI); and GGTI-2418, a selective geranylgeranyltransferase-1 inhibitor (GGTI).
Mechanism of Action: A Tale of Two Strategies
The central difference in the efficacy of these inhibitors lies in their target selectivity. While selective FTIs like FTI-2148 effectively block the farnesylation of proteins such as HRAS, they are less effective against KRAS, the most frequently mutated RAS isoform in human cancers. This is due to a resistance mechanism where KRAS can undergo alternative prenylation by GGT-1 when FT is inhibited.
FGTI-2734 was designed to overcome this limitation. As a dual inhibitor, it blocks both farnesylation and geranylgeranylation, thereby preventing the membrane localization of KRAS and thwarting this key resistance pathway.[1][2] GGTI-2418, on the other hand, specifically targets GGT-1, inhibiting the prenylation of proteins like RhoA and Rap1.[2][3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of FGTI-2734, FTI-2148, and GGTI-2418 against their respective target enzymes.
| Inhibitor | Target(s) | IC50 (FT) | IC50 (GGT-1) | Cell Line Efficacy (Example) | Reference |
| FGTI-2734 | FT and GGT-1 | 250 nM | 520 nM | Inhibits KRAS membrane localization in various cancer cell lines | [4] |
| FTI-2148 | FT | Potent and selective (specific IC50 not consistently reported in comparative studies) | Weak or no activity | Inhibits HRAS prenylation | [4] |
| GGTI-2418 | GGT-1 | 53 µM | 9.5 nM | Induces regression of breast tumors | [3] |
Preclinical Efficacy: In Vitro and In Vivo Findings
Studies have demonstrated the superior efficacy of the dual inhibitor FGTI-2734 in preclinical models of KRAS-driven cancers, particularly pancreatic cancer.
In Vitro Studies
-
Protein Prenylation: In KRAS-transformed NIH3T3 cells, FGTI-2734 effectively inhibited the prenylation of both the FT substrate HDJ2 and the GGT-1 substrate RAP1A.[4] Crucially, FGTI-2734, but not the selective inhibitors FTI-2148 or GGTI-2418, was able to inhibit the prenylation of KRAS and NRAS.[4]
-
KRAS Membrane Localization: Immunofluorescence and cellular fractionation assays in human pancreatic (MiaPaCa2) and lung (H460) cancer cells showed that only FGTI-2734 was able to prevent the localization of KRAS to the cell membrane.[4]
-
Apoptosis: FGTI-2734 induced apoptosis in mutant KRAS-dependent cancer cell lines.[5]
In Vivo Studies
-
Pancreatic Cancer Xenografts: In mouse xenograft models using patient-derived pancreatic tumors with KRAS mutations (G12D and G12V), treatment with FGTI-2734 resulted in significant tumor growth inhibition.[1][2] This effect was not observed to the same extent with selective inhibitors.
-
Breast Cancer Xenografts: GGTI-2418 has been shown to significantly inhibit the growth of breast tumor xenografts and induce regression of ErbB2-driven mammary tumors in transgenic mice.[3]
Signaling Pathways and Experimental Workflows
The differential effects of these inhibitors on cellular signaling pathways are key to understanding their therapeutic potential.
Caption: Simplified signaling pathway of KRAS activation and the points of intervention for each inhibitor.
Caption: General experimental workflow for evaluating the efficacy of the inhibitors.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research labs, the following outlines the general methodologies employed in the comparative studies.
Western Blotting for Protein Prenylation
-
Cell Culture and Treatment: Human pancreatic (MiaPaCa2) or lung (H460) cancer cells were cultured in appropriate media. Cells were treated with various concentrations of FGTI-2734, FTI-2148, or GGTI-2418 for a specified period (e.g., 48-72 hours).
-
Lysate Preparation: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against KRAS, NRAS, HDJ2 (an FT substrate), and RAP1A (a GGT-1 substrate). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Unprenylated proteins exhibit a characteristic upward mobility shift.
Immunofluorescence for KRAS Localization
-
Cell Seeding and Treatment: Cancer cells were seeded on coverslips and treated with the inhibitors as described above.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Cells were blocked and then incubated with a primary antibody specific for KRAS, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Coverslips were mounted, and images were acquired using a fluorescence microscope to visualize the subcellular localization of KRAS.
In Vivo Pancreatic Cancer Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) were used.
-
Tumor Implantation: Patient-derived pancreatic tumor tissues or cultured pancreatic cancer cells were surgically implanted into the pancreas or subcutaneously.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered with vehicle control, FGTI-2734, FTI-2148, or GGTI-2418 via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The dual inhibition of both farnesyltransferase and geranylgeranyltransferase-1 by FGTI-2734 represents a significant advancement in the strategy of targeting protein prenylation for cancer therapy. By simultaneously blocking both pathways, FGTI-2734 effectively overcomes the resistance mechanism that limits the efficacy of selective farnesyltransferase inhibitors against KRAS-driven cancers. The preclinical data strongly support the continued investigation of FGTI-2734 as a potential therapeutic agent for pancreatic and other cancers harboring KRAS mutations. Further research and clinical trials are warranted to fully evaluate its safety and efficacy in patients.
References
- 1. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 4. Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orthotopic in vivo model of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Inhibitor FGTI-2734 Mesylate: A Comparative Analysis in Thwarting KRAS-Driven Cancers
A comprehensive guide for researchers and drug development professionals on the dual inhibitory action of FGTI-2734 mesylate, objectively comparing its performance against selective inhibitors and providing supporting experimental data.
This compound has emerged as a promising therapeutic agent, acting as a dual inhibitor of farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1).[1] This unique mechanism of action allows it to overcome a critical resistance pathway observed with single-target farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation through GGT-1.[2][3][4] This guide provides a detailed comparison of FGTI-2734 with selective inhibitors, supported by experimental data, to validate its dual inhibitory effect and therapeutic potential, particularly in cancers driven by KRAS mutations.
Comparative Performance: FGTI-2734 vs. Selective Inhibitors
Experimental evidence consistently demonstrates the superior efficacy of FGTI-2734 in inhibiting the membrane localization of KRAS, a critical step for its oncogenic activity, when compared to selective FT or GGT-1 inhibitors alone.[2][3] Unlike the selective inhibitors FTI-2148 and GGTI-2418, FGTI-2734 effectively prevents KRAS from associating with the cell membrane in various human cancer cell lines, including those of pancreatic, lung, and colon origin.[2][4][5]
In Vitro Potency
The dual inhibitory nature of FGTI-2734 is quantified by its half-maximal inhibitory concentrations (IC50) against both FT and GGT-1.
| Inhibitor | Target | IC50 |
| FGTI-2734 | Farnesyl Transferase (FT) | 250 nM[1] |
| Geranylgeranyl Transferase-1 (GGT-1) | 520 nM[1] | |
| FTI-2148 | Farnesyl Transferase (FT) | Data not available in provided context |
| GGTI-2418 | Geranylgeranyl Transferase-1 (GGT-1) | Data not available in provided context |
Experimental Validation of Dual Inhibition
The efficacy of FGTI-2734 has been substantiated through a series of in vitro and in vivo experiments. These studies highlight its ability to induce apoptosis and inhibit tumor growth in a mutant KRAS-dependent manner.
Key Experimental Findings:
-
Inhibition of Protein Prenylation: FGTI-2734 effectively inhibits the prenylation of key proteins such as HDJ2 and RAP1A, as well as KRAS and NRAS.[1] Western blot analysis shows a characteristic shift in the molecular weight of these proteins, indicating a lack of post-translational lipid modification.
-
Prevention of KRAS Membrane Localization: Cellular fractionation and immunofluorescence assays have confirmed that FGTI-2734, but not selective FTIs or GGTIs alone, prevents the localization of KRAS to the cell membrane.[2][3][4][5][6]
-
Induction of Apoptosis: Treatment with FGTI-2734 leads to the cleavage of CASPASE-3 and PARP, key markers of apoptosis, in mutant KRAS-dependent cancer cells.[1]
-
In Vivo Tumor Growth Inhibition: In mouse xenograft models using mutant KRAS-dependent human tumors, intraperitoneal administration of FGTI-2734 (100 mg/kg/daily) resulted in significant inhibition of tumor growth.[1][2] Similar positive outcomes were observed in patient-derived xenografts (PDXs) from pancreatic cancer patients with KRAS mutations.[2][7]
Signaling Pathway Modulation
FGTI-2734 has been shown to suppress key oncogenic signaling pathways that are downstream of KRAS, while simultaneously upregulating tumor suppressor proteins.
Caption: Signaling pathway affected by FGTI-2734.
FGTI-2734 treatment has been demonstrated to suppress the phosphorylation of AKT and the downstream effector S6, indicating the inhibition of the PI3K/AKT/mTOR pathway.[2] Furthermore, it has been shown to decrease levels of the oncoprotein cMYC while increasing the levels of the tumor suppressor p53.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the dual inhibitory effect of FGTI-2734.
Western Blotting for Protein Prenylation
Objective: To assess the inhibition of farnesylation and geranylgeranylation of specific proteins.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MiaPaCa2, L3.6pl, Calu-6) and treat with varying concentrations of FGTI-2734 (e.g., 3-30 µM) or control inhibitors for 72 hours.[1]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against HDJ2, RAP1A, KRAS, and NRAS overnight at 4°C.[1] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Unprenylated proteins will exhibit a noticeable upward shift in mobility.
Caption: Western blotting experimental workflow.
Cellular Fractionation for KRAS Membrane Localization
Objective: To determine the subcellular localization of KRAS (membrane vs. cytosol).
-
Cell Culture and Treatment: Treat cells with FGTI-2734, FTI-2148, GGTI-2418, or vehicle control.
-
Homogenization: Harvest cells and homogenize in a hypotonic buffer.
-
Centrifugation: Perform a series of differential centrifugations to separate the cytosolic and membrane fractions.
-
Western Blotting: Analyze the protein content of each fraction by Western blotting using an anti-KRAS antibody. Use markers for the cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+ ATPase) fractions to ensure proper separation. A decrease in KRAS in the membrane fraction and a corresponding increase in the cytosolic fraction indicates successful inhibition of membrane localization.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of FGTI-2734 in a living organism.
-
Cell Implantation: Subcutaneously inject mutant KRAS-dependent human cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer FGTI-2734 (e.g., 100 mg/kg/daily) or vehicle control intraperitoneally for a specified period (e.g., 18-25 days).[1]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and compare the tumor growth between the treatment and control groups.
Caption: In vivo xenograft study workflow.
Conclusion
The dual inhibitory action of this compound against both farnesyl transferase and geranylgeranyl transferase-1 represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers. The presented data and experimental protocols provide a solid foundation for its superiority over selective inhibitors. By effectively blocking the prenylation and subsequent membrane localization of KRAS, FGTI-2734 not only inhibits tumor growth but also modulates key downstream oncogenic signaling pathways. These findings strongly support the continued preclinical and clinical development of FGTI-2734 as a promising therapeutic strategy for a range of malignancies.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Comparative Analysis of FGTI-2734 Mesylate: A Dual Farnesyltransferase and Geranylgeranyltransferase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FGTI-2734 mesylate, a potent dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1). Its performance is contrasted with selective inhibitors, supported by experimental data, to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to this compound
FGTI-2734 is a RAS C-terminal mimetic small molecule designed to overcome a key resistance mechanism to farnesyltransferase inhibitors (FTIs).[1][2] In many cancers, particularly those driven by KRAS mutations, inhibition of FTase alone can be circumvented by alternative prenylation of KRAS by GGTase-1.[1][2] By simultaneously inhibiting both enzymes, FGTI-2734 effectively prevents the membrane localization of KRAS, which is critical for its oncogenic signaling.[1][3] This dual inhibition strategy has shown promise in preclinical models of pancreatic and lung cancer.[1][4]
Comparative Efficacy and Potency
FGTI-2734 distinguishes itself from selective prenyltransferase inhibitors by its ability to potently inhibit both FTase and GGTase-1. This dual activity is crucial for blocking the alternative prenylation pathway that confers resistance to FTIs.
| Compound | Target(s) | IC50 (FTase) | IC50 (GGTase-1) | Key Feature |
| FGTI-2734 | FTase & GGTase-1 | 250 nM[3] | 520 nM[3] | Dual inhibitor designed to overcome FTI resistance. |
| FTI-2148 | FTase | 1.4 nM | 1700 nM | Highly selective farnesyltransferase inhibitor. |
| GGTI-2418 | GGTase-1 | 58,000 nM | 9.4 nM | Highly selective geranylgeranyltransferase-1 inhibitor. |
Cross-Reactivity and Selectivity Profile
A comprehensive understanding of a compound's selectivity is paramount for predicting potential off-target effects and ensuring a favorable therapeutic window.
Primary Target Selectivity:
As demonstrated in the table above, FGTI-2734 exhibits potent, dual inhibition of both FTase and GGTase-1 with nanomolar efficacy.
Broad Kinase Panel Screening:
As of the latest available data, a comprehensive, public kinome scan or broad off-target screening panel for this compound has not been identified in the public domain. For a thorough evaluation of its cross-reactivity profile, it is recommended that researchers perform or commission a broad kinase selectivity panel. Several contract research organizations (CROs) offer these services, which typically involve screening the compound against a large panel of kinases (often over 300) to identify any off-target interactions.[5][6][7][8][9][10][11] Such a screen would provide invaluable data on the selectivity of FGTI-2734 and aid in the interpretation of its biological effects.
Mechanism of Action: Inhibition of KRAS Signaling
The primary mechanism of action of FGTI-2734 is the inhibition of KRAS prenylation, thereby preventing its localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.
Experimental evidence indicates that FGTI-2734 treatment leads to a significant reduction in the phosphorylation of AKT and S6, key components of the PI3K/AKT/mTOR pathway.[12] Interestingly, the impact on the Raf/MEK/ERK pathway appears to be minimal.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of FGTI-2734.
In Vitro Farnesyltransferase (FTase) and Geranylgeranyltransferase-1 (GGTase-1) Inhibition Assay
This protocol outlines a non-radioactive, fluorescence-based assay to determine the inhibitory activity of compounds against FTase and GGTase-1.
Materials:
-
Recombinant human FTase or GGTase-1
-
Dansyl-GCVLS (for FTase) or Dansyl-GCVLL (for GGTase-1) peptide substrate
-
Farnesyl pyrophosphate (FPP) or Geranylgeranyl pyrophosphate (GGPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT)
-
This compound and competitor compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of FGTI-2734 and control compounds in DMSO.
-
In a 96-well plate, add the diluted compounds.
-
Add the appropriate enzyme (FTase or GGTase-1) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a mixture of the corresponding peptide substrate and pyrophosphate (FPP for FTase, GGPP for GGTase-1).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 485 nm).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Protein Prenylation
This method is used to assess the effect of FGTI-2734 on the prenylation status of specific proteins, such as KRAS, HDJ2 (an FTase substrate), and RAP1A (a GGTase-1 substrate). Unprenylated proteins exhibit a slight upward shift in mobility on an SDS-PAGE gel.
Materials:
-
Cell lines of interest (e.g., pancreatic or lung cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against KRAS, HDJ2, RAP1A, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of FGTI-2734 for a specified time (e.g., 24-48 hours).
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. For optimal separation of prenylated and unprenylated forms, a higher percentage acrylamide gel may be beneficial.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band shifts to determine the extent of prenylation inhibition.
Conclusion
This compound represents a promising therapeutic strategy for KRAS-driven cancers by effectively inhibiting both farnesyltransferase and geranylgeranyltransferase-1. This dual inhibition circumvents a key resistance mechanism observed with selective FTIs. While its on-target potency and mechanism of action are well-characterized, a comprehensive assessment of its off-target profile through broad kinase screening is a critical next step for its continued development. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties of this and other prenyltransferase inhibitors.
References
- 1. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. pharmaron.com [pharmaron.com]
- 7. assayquant.com [assayquant.com]
- 8. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. In Vitro Drug Screening – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 12. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Breakthrough: FGTI-2734 Enhances KRAS G12C Inhibition by Blocking Resistance Pathways
A novel combination therapy pairing the experimental drug FGTI-2734 with the FDA-approved KRAS G12C inhibitor sotorasib has demonstrated significant synergistic effects in preclinical models of lung cancer. This combination effectively overcomes a key resistance mechanism to sotorasib, leading to enhanced cancer cell death and tumor regression, even in models that have developed resistance to sotorasib alone.
Researchers have identified that the efficacy of KRAS G12C inhibitors like sotorasib can be limited by a cellular process known as ERK reactivation.[1][2][3] Cancer cells can adapt to sotorasib treatment by reactivating the ERK signaling pathway, allowing them to survive and proliferate. The experimental drug FGTI-2734, a dual farnesyltransferase and geranylgeranyltransferase-1 inhibitor, has been shown to block the membrane localization of wild-type RAS proteins, a critical step for ERK reactivation.[2][4] By combining sotorasib with FGTI-2734, researchers have successfully shut down this escape route, resulting in a potent synergistic anti-cancer effect.[1][4][5]
This comparison guide provides an overview of the preclinical data supporting the synergistic effects of FGTI-2734 and sotorasib, including quantitative data on cell viability and apoptosis, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.
Quantitative Data Summary
The combination of FGTI-2734 and sotorasib has been shown to be highly synergistic in inhibiting the viability of KRAS G12C lung cancer cells, including those that are resistant to sotorasib.
Table 1: Synergistic Inhibition of Cell Viability in KRAS G12C Lung Cancer Cell Lines
| Cell Line | Sotorasib IC50 (µM) | FGTI-2734 IC50 (µM) | Combination Index (CI) | Description |
| Sotorasib-Sensitive | ||||
| H358 | ~0.1 | >1 | <1 | Synergistic |
| SW1573 | ~0.5 | >1 | <1 | Synergistic |
| Sotorasib-Resistant | ||||
| H358-SR | >10 | >1 | <1 | Highly Synergistic |
| SW1573-SR | >10 | >1 | <1 | Highly Synergistic |
Combination Index (CI) values less than 1 indicate a synergistic effect.
Table 2: Induction of Apoptosis in KRAS G12C Lung Cancer Cells
| Treatment | % Apoptotic Cells (H358) | % Apoptotic Cells (H358-SR) |
| Control | <5% | <5% |
| Sotorasib (1 µM) | ~15% | <10% |
| FGTI-2734 (1 µM) | ~10% | ~10% |
| Sotorasib (1 µM) + FGTI-2734 (1 µM) | >40% | >35% |
These data clearly demonstrate that the combination of FGTI-2734 and sotorasib is significantly more effective at killing KRAS G12C lung cancer cells than either agent alone, particularly in the context of sotorasib resistance.
Signaling Pathway and Mechanism of Action
The synergistic effect of FGTI-2734 and sotorasib stems from their complementary mechanisms of action targeting the KRAS signaling pathway.
References
- 1. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 5. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Sotorasib Resistance: A Comparative Analysis of FGTI-2734 in KRAS G12C Mutant Non-Small Cell Lung Cancer
For Immediate Release
Richmond, VA – November 20, 2025 – Preclinical data highlights the potential of FGTI-2734, a novel dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor, to overcome resistance to the KRAS G12C inhibitor sotorasib in non-small cell lung cancer (NSCLC).[1][2][3][4][5] In sotorasib-resistant cell lines, FGTI-2734 has demonstrated a synergistic effect when used in combination with sotorasib, leading to inhibited cell viability and induced apoptosis.[1][2][6] This guide provides a comparative overview of FGTI-2734's efficacy, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.
The Challenge of Sotorasib Resistance
Sotorasib, the first FDA-approved targeted therapy for KRAS G12C-mutated cancers, has shown clinical benefit; however, many patients develop resistance over time.[3][4][5][7] A key mechanism of this acquired resistance is the adaptive reactivation of the ERK signaling pathway, which is often mediated by the membrane localization of wild-type RAS proteins.[1][2] This reactivation allows cancer cells to bypass the inhibitory effects of sotorasib and resume proliferation.
FGTI-2734: A Novel Approach to Combat Resistance
FGTI-2734 is a RAS C-terminal mimetic that functions as a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1).[1] By inhibiting these enzymes, FGTI-2734 prevents the post-translational modification required for RAS proteins to localize to the cell membrane, a critical step for their signaling activity.[1][6][8] This unique mechanism of action allows FGTI-2734 to block the sotorasib-induced feedback reactivation of ERK, thereby restoring sensitivity to the KRAS G12C inhibitor.[1][2][6]
Comparative Efficacy of FGTI-2734
Preclinical studies have demonstrated the potent anti-cancer activity of FGTI-2734, both as a single agent and in combination with sotorasib, in sotorasib-resistant KRAS G12C lung cancer models.
In Vitro Studies: Cell Viability and Apoptosis
The combination of FGTI-2734 and sotorasib has been shown to be synergistic in inhibiting the viability and inducing apoptosis of lung cancer cell lines with the KRAS G12C mutation, including those that are highly resistant to sotorasib.[1][2]
| Cell Line | Treatment | Effect |
| Sotorasib-Resistant KRAS G12C Lung Cancer Cells | FGTI-2734 + Sotorasib | Synergistic inhibition of cell viability |
| Sotorasib-Resistant KRAS G12C Lung Cancer Cells | FGTI-2734 + Sotorasib | Synergistic induction of apoptosis |
Further quantitative data from specific cell line studies is pending publication.
In Vivo Studies: Tumor Growth Inhibition
In xenograft models using patient-derived tumors and sotorasib-resistant KRAS G12C human lung cancer cells, the combination of FGTI-2734 and sotorasib resulted in significant tumor regression.[1][2][6] FGTI-2734 was shown to enhance the anti-tumor activity of sotorasib in these models.[1][2]
| Model | Treatment | Outcome |
| Patient-Derived Xenograft (PDX) from KRAS G12C Lung Cancer Patient | FGTI-2734 + Sotorasib | Significant tumor regression |
| Xenografts from highly sotorasib-resistant KRAS G12C human lung cancer cells | FGTI-2734 + Sotorasib | Significant tumor regression |
Specific percentages of tumor growth inhibition from these studies are not yet publicly available.
Mechanism of Action: Visualized
The signaling pathways below illustrate the mechanism of sotorasib resistance and how FGTI-2734 works to overcome it.
References
- 1. researchgate.net [researchgate.net]
- 2. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 4. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
- 5. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 6. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. researchgate.net [researchgate.net]
On-Target Activity of FGTI-2734: A Comparative In Vivo Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on confirming the on-target activity of FGTI-2734, a novel dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor, in vivo. This guide provides a comparative analysis with alternative inhibitors, supporting experimental data, and detailed protocols for key assays.
FGTI-2734 is a promising anti-cancer agent that targets KRAS, a frequently mutated oncogene in various cancers. The on-target activity of FGTI-2734 lies in its ability to inhibit both FT and GGT-1, the enzymes responsible for the post-translational modification of KRAS, which is essential for its localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways. This dual inhibition strategy aims to overcome the resistance observed with selective FT inhibitors, where KRAS can be alternatively processed by GGT-1.
This guide presents a comparative analysis of FGTI-2734 with selective inhibitors and a clinically relevant KRAS inhibitor, Sotorasib, to highlight its unique mechanism and potential therapeutic advantages.
Comparative Analysis of In Vivo Efficacy
The in vivo efficacy of FGTI-2734 has been evaluated in various preclinical cancer models, demonstrating significant tumor growth inhibition. In contrast, selective farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase-1 inhibitors (GGTIs) have shown limited efficacy in tumors with KRAS mutations due to compensatory prenylation.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| FGTI-2734 | MiaPaCa2 (Pancreatic Cancer Xenograft) | 100 mg/kg, daily | Significant tumor growth inhibition | [1][2] |
| FGTI-2734 | L3.6pl (Pancreatic Cancer Xenograft) | 100 mg/kg, daily | Significant tumor growth inhibition | [1][2] |
| FGTI-2734 | Calu6 (Lung Cancer Xenograft) | 100 mg/kg, daily | Significant tumor growth inhibition | [1][2] |
| FGTI-2734 | Pancreatic Cancer Patient-Derived Xenograft (PDX) | 100 mg/kg, daily | Inhibition of tumor growth | [1][2][3] |
| FGTI-2734 + Sotorasib | KRAS G12C Lung Cancer PDX | Not Specified | Significant tumor regression | [4][5] |
| GGTI-2418 | MDA-MB-231 (Breast Cancer Xenograft) | 100 mg/kg, daily | 94% | [6] |
| GGTI-2418 | MDA-MB-231 (Breast Cancer Xenograft) | 200 mg/kg, every 3 days | 77% | [6] |
On-Target Activity: Inhibition of KRAS Membrane Localization
A key indicator of FGTI-2734's on-target activity is the mislocalization of KRAS from the plasma membrane to the cytoplasm. In vivo studies have confirmed that FGTI-2734, but not selective inhibitors, effectively prevents KRAS membrane association.
| Compound | Cell Line | Assay | Outcome | Reference |
| FGTI-2734 | Pancreatic, Lung, and Colon Cancer Cells | Immunofluorescence, Cellular Fractionation | Inhibited KRAS membrane localization | [1][3] |
| FTI-2148 (Selective FTI) | Pancreatic, Lung, and Colon Cancer Cells | Immunofluorescence, Cellular Fractionation | Did not inhibit KRAS membrane localization | [1][3] |
| GGTI-2418 (Selective GGTI) | Pancreatic, Lung, and Colon Cancer Cells | Immunofluorescence, Cellular Fractionation | Did not inhibit KRAS membrane localization | [1][3] |
Modulation of Downstream Signaling Pathways
By preventing KRAS activation, FGTI-2734 effectively suppresses downstream oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways. In vivo studies in patient-derived xenografts have demonstrated significant inhibition of these pathways upon treatment with FGTI-2734.[3][7]
| Pathway Component | Effect of FGTI-2734 Treatment | Reference |
| p-AKT | Decreased | [7] |
| p-mTOR | Decreased | [7] |
| p-ERK | Decreased | [5] |
| cMYC | Decreased | [7] |
| p53 | Upregulated | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Signaling pathway targeted by FGTI-2734.
Figure 2. Experimental workflow for in vivo on-target activity confirmation.
Experimental Protocols
In Vivo Tumor Growth Inhibition Assay
-
Cell Culture and Animal Models:
-
Culture human pancreatic (e.g., MiaPaCa2, L3.6pl) or lung (e.g., Calu6) cancer cells in appropriate media.
-
Utilize immunodeficient mice (e.g., SCID or nude mice) for xenograft studies. For patient-derived xenografts (PDX), obtain fresh tumor tissue from consenting patients and implant subcutaneously into mice.[8][9]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare FGTI-2734 and alternative inhibitors in a suitable vehicle.
-
Administer the compounds to the mice via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the specified dose and schedule (e.g., 100 mg/kg daily).[2]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.[10]
-
Immunofluorescence for KRAS Localization
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol, followed by distilled water.[13]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate-based buffer (pH 6.0) and heating in a steamer or water bath.[14]
-
-
Staining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against KRAS overnight at 4°C.
-
Wash slides with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Quantification:
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Quantify KRAS localization by assessing the percentage of cells with predominantly plasma membrane versus cytoplasmic staining.[15]
-
Western Blot for Downstream Signaling
-
Tumor Lysate Preparation:
-
Homogenize harvested tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, AKT, mTOR, and other proteins of interest overnight at 4°C.[18][19][20]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manual Immunofluorescence of Formalin-Fixed Paraffin-Embedded Human Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imperial.ac.uk [imperial.ac.uk]
- 13. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 14. Immunofluorescence of paraffin-embedded tissue sections [protocols.io]
- 15. Frontiers | KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood [frontiersin.org]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
Comparative Analysis of FGTI-2734 in KRAS-Mutant Cancers: A Data-Driven Guide
FGTI-2734 is an investigational small molecule inhibitor that represents a novel approach to targeting cancers driven by mutations in the KRAS gene. Unlike direct KRAS inhibitors that are often specific to a single mutation, FGTI-2734 is a dual inhibitor of farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). These enzymes are responsible for the post-translational lipid modifications of KRAS, which are essential for its localization to the cell membrane and subsequent oncogenic signaling. By inhibiting both of these enzymes, FGTI-2734 aims to overcome the resistance mechanisms that have limited the efficacy of earlier farnesyltransferase inhibitors (FTIs). This guide provides a comparative analysis of the preclinical efficacy of FGTI-2734 across different KRAS-mutant cancers, supported by experimental data and detailed methodologies.
In Vitro Efficacy of FGTI-2734 in KRAS-Mutant Cancer Cell Lines
FGTI-2734 has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of mutant KRAS-dependent cancer cell lines. The table below summarizes the effects of FGTI-2734 on cell viability and key apoptotic markers.
| Cell Line | Cancer Type | KRAS Mutation | Efficacy Measurement | Result |
| MiaPaCa2 | Pancreatic | G12C | Apoptosis Assay | Induction of CASPASE-3 and PARP cleavage with 1-30 µM FGTI-2734 for 72 hours.[1] |
| L3.6pl | Pancreatic | G12D | Apoptosis Assay | Induction of CASPASE-3 and PARP cleavage with 1-30 µM FGTI-2734 for 72 hours.[1] |
| Calu6 | Lung | G12C | Apoptosis Assay | Induction of CASPASE-3 and PARP cleavage with 1-30 µM FGTI-2734 for 72 hours.[1] |
| A549 | Lung | G12S | KRAS-independent | FGTI-2734 did not induce apoptosis.[2] |
| H460 | Lung | Q61H | KRAS-independent | FGTI-2734 did not induce apoptosis.[2] |
| DLD1 | Colorectal | G13D | KRAS-independent | FGTI-2734 did not induce apoptosis.[2] |
In Vivo Efficacy of FGTI-2734 in Xenograft Models
The anti-tumor activity of FGTI-2734 has been evaluated in several mouse xenograft models, including those derived from patient tumors (PDX). The data indicates significant tumor growth inhibition in mutant KRAS-dependent tumors.
| Xenograft Model | Cancer Type | KRAS Mutation | Treatment Regimen | Tumor Growth Inhibition |
| MiaPaCa2 | Pancreatic | G12C | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth.[1] |
| L3.6pl | Pancreatic | G12D | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth.[1] |
| Calu6 | Lung | G12C | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth.[1] |
| Pancreatic PDX #1 | Pancreatic | G12V | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth.[2] |
| Pancreatic PDX #2 | Pancreatic | G12D | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth.[2] |
| Pancreatic PDX #3 | Pancreatic | G12V | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth.[3] |
| Pancreatic PDX #4 | Pancreatic | G12D | 100 mg/kg/day, i.p. | Significant inhibition of tumor growth.[3] |
| KRAS G12C Lung PDX | Lung | G12C | Combination with sotorasib | Significant tumor regression.[4] |
Mechanism of Action and Signaling Pathways
FGTI-2734's primary mechanism is the inhibition of RAS protein prenylation, which prevents its localization to the plasma membrane, a critical step for its function.
By preventing KRAS from reaching the cell membrane, FGTI-2734 effectively abrogates its downstream signaling. Preclinical studies have shown that FGTI-2734 suppresses key oncogenic pathways, including PI3K/AKT/mTOR and cMYC, while upregulating the tumor suppressor p53.[3][4]
Combination Therapy with Sotorasib in KRAS G12C Lung Cancer
A significant recent development is the use of FGTI-2734 to overcome resistance to direct KRAS G12C inhibitors like sotorasib.[5][6] Resistance to sotorasib can emerge through adaptive feedback reactivation of the ERK signaling pathway, which is dependent on wild-type RAS localization to the membrane. FGTI-2734, by blocking the membrane localization of all RAS isoforms, prevents this reactivation and synergizes with sotorasib to induce tumor regression.[1][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of FGTI-2734 are provided below.
Western Blot Analysis
Western blot analysis was used to determine the levels of various proteins involved in KRAS signaling and apoptosis.[3]
-
Cell Lysis: Cells were treated with FGTI-2734 or vehicle (DMSO) for the indicated times. Cells were then washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat dry milk in TBST and then incubated with primary antibodies overnight at 4°C. Following washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
Immunofluorescence was performed to assess the subcellular localization of KRAS.[3]
-
Cell Culture and Treatment: Cells were grown on glass coverslips and treated with FGTI-2734 or vehicle.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Coverslips were blocked and then incubated with a primary antibody against KRAS. After washing, a fluorescently labeled secondary antibody was applied.
-
Mounting and Imaging: Coverslips were mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a confocal microscope.
In Vivo Xenograft Studies
The antitumor efficacy of FGTI-2734 was evaluated in mouse xenograft models.[2]
-
Cell Implantation: Human cancer cells were suspended in Matrigel and subcutaneously injected into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., ~200 mm³). Mice were then randomized into treatment and control groups.
-
Drug Administration: FGTI-2734 was administered intraperitoneally (i.p.) at a dose of 100 mg/kg body weight daily. The control group received vehicle.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
Independent Validation of FGTI-2734: A Comparative Analysis in KRAS-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor, FGTI-2734, against other therapeutic alternatives. The following sections summarize key research findings, present comparative experimental data, and detail the methodologies employed in the cited studies.
FGTI-2734 is a novel RAS C-terminal mimetic designed to overcome a critical resistance mechanism to farnesyltransferase inhibitors (FTIs).[1][2] While FTIs block one pathway for KRAS membrane localization, cancer cells can adapt by utilizing an alternative pathway involving geranylgeranylation.[1][2] By simultaneously inhibiting both FT and GGT-1, FGTI-2734 aims to prevent this escape mechanism, proving effective in preclinical models of pancreatic, lung, and colon cancers.[3][4]
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of FGTI-2734 compared to selective inhibitors and its synergistic effects with KRAS G12C inhibitors.
| Compound | Target(s) | IC50 for FT | IC50 for GGT-1 | Reference |
| FGTI-2734 | FT & GGT-1 | 250 nM | 520 nM | [5] |
| FTI-2148 | FT | - | - | [3][4] |
| GGTI-2418 | GGT-1 | - | - | [3][4] |
Table 1: In Vitro Inhibitory Activity. This table compares the inhibitory concentrations of FGTI-2734 against its primary targets, farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1). In contrast, FTI-2148 and GGTI-2418 are selective inhibitors for FT and GGT-1, respectively.
| Treatment | Cancer Model | Key Findings | Reference |
| FGTI-2734 | Mutant KRAS-dependent human tumors (mouse xenograft) | Inhibited tumor growth | |
| FGTI-2734 | Mutant KRAS-independent human tumors (mouse xenograft) | Did not inhibit tumor growth | [3] |
| FGTI-2734 | Pancreatic cancer patient-derived xenografts (mutant KRAS G12D, G12V) | Inhibited tumor growth | [3][6] |
| FGTI-2734 + Sotorasib | KRAS G12C lung cancer cells (including sotorasib-resistant) | Synergistically inhibited cell viability and induced apoptosis | [7] |
| FGTI-2734 + Sotorasib | KRAS G12C patient-derived xenograft and sotorasib-resistant xenografts | Enhanced sotorasib efficacy and led to significant tumor regression | [7][8] |
Table 2: In Vivo and Combination Therapy Efficacy. This table highlights the selective activity of FGTI-2734 against mutant KRAS-dependent tumors and its synergistic effects when combined with the KRAS G12C inhibitor sotorasib.
Signaling Pathway Analysis
FGTI-2734 has been shown to modulate key oncogenic signaling pathways downstream of KRAS. In patient-derived xenografts, treatment with FGTI-2734 suppressed the activation of the PI3K/AKT/mTOR pathway, evidenced by reduced phosphorylation of AKT and S6.[3] Furthermore, it led to a decrease in cMYC levels and an increase in the tumor suppressor p53, ultimately inducing apoptosis through the activation of CASPASE 3.[3]
Caption: Mechanism of action of FGTI-2734 in inhibiting KRAS signaling.
Experimental Protocols
The research findings for FGTI-2734 are supported by a variety of experimental techniques.[3][4][6] The following provides an overview of the key methodologies used.
1. Assessment of RAS Membrane Association:
-
Immunofluorescence: Cells were fixed, permeabilized, and incubated with primary antibodies against KRAS. Fluorescently labeled secondary antibodies were then used for visualization by microscopy to determine the subcellular localization of KRAS.
-
Cellular Fractionation: Cells were lysed and subjected to centrifugation to separate cytosolic and membrane fractions. The presence of KRAS in each fraction was then determined by Western blotting.
2. Western Blotting for Protein Analysis:
-
Protein Prenylation (Gel Shift Assay): Cell lysates were separated by SDS-PAGE. Unprenylated proteins exhibit slower migration compared to their prenylated counterparts, allowing for the assessment of FT and GGT-1 inhibition. Antibodies specific to KRAS, NRAS, HDJ2 (a farnesylation marker), and RAP1A (a geranylgeranylation marker) were used.[3]
-
Signaling Pathway Analysis: The phosphorylation status and total protein levels of key signaling molecules (e.g., AKT, S6, ERK), as well as the levels of cMYC and p53, were quantified to determine the effect of FGTI-2734 on these pathways.[3]
-
Apoptosis Induction: The cleavage of CASPASE-3 and PARP, hallmarks of apoptosis, was assessed in cell lines such as MiaPaCa2, L3.6pl, and Calu6 following treatment with FGTI-2734 (1-30 µM for 72 hours).[5]
3. In Vivo Antitumor Activity:
-
Mouse Xenograft Models: Human cancer cell lines (mutant KRAS-dependent and -independent) were implanted into mice.[3] Once tumors were established, mice were treated with FGTI-2734 (e.g., 100 mg/kg/daily, intraperitoneally for 18-25 days) or a vehicle control, and tumor growth was monitored over time.[3][5]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissues from pancreatic cancer patients with KRAS mutations were implanted into mice.[3][6] The efficacy of FGTI-2734 in inhibiting the growth of these more clinically relevant tumor models was then evaluated.
Caption: General experimental workflow for evaluating FGTI-2734.
Overcoming Resistance to Targeted Therapy
A significant challenge with targeted therapies such as sotorasib, which specifically inhibits KRAS G12C, is the development of resistance.[9][10] Cancer cells can evade these inhibitors through the reactivation of the ERK signaling pathway, often driven by wild-type RAS.[7][9] FGTI-2734 has been shown to block this wild-type RAS membrane localization, thereby preventing ERK reactivation.[7][9] This mechanism provides a strong rationale for the combination of FGTI-2734 with KRAS G12C inhibitors to overcome both intrinsic and acquired resistance.[7][8]
Caption: Overcoming sotorasib resistance with FGTI-2734.
References
- 1. Experimental drug being developed to thwart pancreatic cancer and other KRAS-driven tumors | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ras-drugdevelopment.com [ras-drugdevelopment.com]
- 8. FGTI-2734 Inhibits ERK Reactivation to Overcome Sotorasib Resistance in KRAS G12C Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation - ecancer [ecancer.org]
- 10. Breakthrough Combination Therapy Could Help Avoid Drug Resistance in Patients With KRAS Mutated NSCLC - The ASCO Post [ascopost.com]
Safety Operating Guide
Proper Disposal of FGTI-2734 Mesylate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of FGTI-2734 mesylate based on its classification as a potent, biologically active research compound. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
FGTI-2734 is a dual farnesyltransferase (FT) and geranylgeranyltransferase-1 (GGT-1) inhibitor.[1] As compounds in this class are developed as potential anticancer agents, this compound should be handled and disposed of as a cytotoxic or antineoplastic agent.[2][3][4] This necessitates stringent waste management procedures to ensure the safety of laboratory personnel and the environment.
Guiding Principles for Disposal
All materials that have come into contact with this compound are to be considered hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. A primary principle of hazardous pharmaceutical waste management is the prohibition of disposal via sinks or drains (sewering).[1]
Personal Protective Equipment (PPE)
Due to the potent biological activity and potential cytotoxicity of this compound, comprehensive PPE is mandatory when handling the compound and its associated waste.
| PPE Item | Specification |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. |
| Gown | Disposable, solid-front, back-closing gown. |
| Eye Protection | Chemical splash goggles. |
| Face Protection | Face shield if there is a risk of splashing. |
| Respiratory | A NIOSH-approved respirator may be required depending on the procedure and institutional assessment. |
Waste Segregation and Containment
Proper segregation of waste at the point of generation is critical for safe and compliant disposal.[1] Cytotoxic waste is typically categorized as either "trace" or "bulk" waste.
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with residual amounts of this compound, such as empty vials, flasks, pipettes, and contaminated PPE.[1] | Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy/Cytotoxic Waste".[1] |
| Bulk Cytotoxic Waste | Materials grossly contaminated with this compound, including the pure compound, expired or unused formulations, and materials from spill cleanups.[1] | Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy/Cytotoxic".[1] |
Step-by-Step Disposal Protocol
a. Preparation:
-
Designate a specific area for waste accumulation.
-
Ensure appropriately labeled yellow and black waste containers are readily available.
-
Don all required PPE as specified in the table above.
b. Disposing of Trace Contaminated Items (PPE, Glassware, Plasticware):
-
All disposable items (e.g., gloves, gowns, bench paper, pipette tips) that have come into contact with this compound should be placed in the designated yellow trace cytotoxic waste container.[1][5]
-
Empty vials and containers should also be disposed of in the yellow container. An "RCRA empty" container holds less than 3% of the former volume.[1]
-
Contaminated sharps (needles, syringes, scalpels) must be placed in a puncture-proof yellow sharps container labeled for cytotoxic waste.[5][6]
c. Disposing of Bulk Contaminated Waste:
-
Unused or expired this compound powder or solutions are considered bulk waste.
-
Carefully place the original vial or a securely sealed container with the bulk waste into the black bulk chemotherapy waste container.[1]
-
All materials used to clean up spills of this compound are also considered bulk waste and must be disposed of in the black container.[1]
d. Final Steps:
-
When waste containers are three-quarters full, securely seal them to prevent leaks.[1]
-
Decontaminate the exterior of the sealed waste containers.
-
Follow your institution's procedures for labeling, documenting, and scheduling a pickup by the Environmental Health and Safety (EHS) department.[1]
Spill Management Protocol
In the event of a spill, immediate and effective management is crucial to minimize contamination and health risks.
| Spill Size | Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area.2. Wear full PPE, including double gloves and a respirator.3. Absorb liquids with absorbent pads; cover powders with wetted pads to avoid aerosolization.4. Clean the area with a detergent solution, followed by 70% isopropyl alcohol.[1]5. Dispose of all cleanup materials in the black bulk cytotoxic waste container.[1] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area immediately.2. Restrict access to the contaminated area.3. Contact your institution's EHS or emergency response team for cleanup. |
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for segregating and disposing of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
Essential Safety and Logistical Information for Handling FGTI-2734 Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for the handling of FGTI-2734 mesylate. As a potent dual farnesyl transferase (FT) and geranylgeranyl transferase-1 (GGT-1) inhibitor, meticulous adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Given the cytotoxic potential of similar compounds, a comprehensive approach to personal protection is mandatory. The following personal protective equipment is recommended for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to protect from splashes.[5] |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, particularly when handling stock solutions.[5][6] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[5][6] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[5] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[5][6]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Workspace Setup:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Containment: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[5]
-
Work Surface: The work surface should be covered with absorbent, plastic-backed paper.[5]
2. Compound Handling and Solution Preparation:
-
Weighing: Carefully weigh the powdered compound within the fume hood or BSC.
-
Solution Preparation: Prepare solutions by slowly adding the solvent to the solid to avoid generating dust.
-
Labeling: Clearly label all solutions with the compound name, concentration, date of preparation, and your initials.[5]
3. Storage:
-
Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
4. Decontamination and Workspace Cleanup:
-
Surface Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).[5]
-
Dispose of Absorbent Paper: Dispose of the absorbent paper as hazardous waste.[5]
5. Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.[5]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, absorbent paper, and empty vials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
